molecular formula C14H11ClO3 B14421568 Benzyl 3-chloro-4-hydroxybenzoate CAS No. 85303-64-6

Benzyl 3-chloro-4-hydroxybenzoate

Cat. No.: B14421568
CAS No.: 85303-64-6
M. Wt: 262.69 g/mol
InChI Key: RXDJDBKNFDLEOQ-UHFFFAOYSA-N
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Description

Benzyl 3-chloro-4-hydroxybenzoate (CAS No: 245116-17-0) is a chemical compound with the molecular formula C14H11ClO3 and a molecular weight of 262.69 g/mol. It is offered as a high-purity building block for research and development purposes. This compound is strictly for research use only and is not intended for diagnostic or therapeutic applications. In scientific research, compounds with structural similarities, particularly those featuring chloro and hydroxy substitutions on a benzoate ring, serve as important intermediates in medicinal chemistry. For instance, such structures are investigated in the design and synthesis of novel retinoic acid receptor alpha (RARα) agonists, which are explored for their potential in regulating cell growth, differentiation, and apoptosis . Furthermore, halogenated hydroxybenzoate derivatives are of significant interest in toxicological studies. Research has shown that chlorinated parabens and related metabolites can be evaluated for their cytotoxic effects and potential to inhibit processes like wound healing in human cell models, such as epidermal keratinocytes and endothelial cells . The chloro-hydroxybenzoate structure is also a point of interest in microbial metabolism studies, where it can be involved in the biosynthesis of other aryl metabolites . Researchers value this compound as a versatile synthetic intermediate for constructing more complex molecules in drug discovery and other chemical biology applications. Proper handling procedures are recommended, and safety data sheets for structurally similar compounds advise the use of personal protective equipment to avoid skin, eye, or respiratory irritation.

Properties

CAS No.

85303-64-6

Molecular Formula

C14H11ClO3

Molecular Weight

262.69 g/mol

IUPAC Name

benzyl 3-chloro-4-hydroxybenzoate

InChI

InChI=1S/C14H11ClO3/c15-12-8-11(6-7-13(12)16)14(17)18-9-10-4-2-1-3-5-10/h1-8,16H,9H2

InChI Key

RXDJDBKNFDLEOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC(=C(C=C2)O)Cl

Origin of Product

United States
Foundational & Exploratory

toxicity profile and handling of Benzyl 3-chloro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the toxicity profile, handling protocols, and safety considerations for Benzyl 3-chloro-4-hydroxybenzoate .

CAS Registry Number: 85303-64-6 Chemical Family: Halogenated Benzoate Esters / Chlorinated Parabens Synonyms: 3-chloro-4-hydroxybenzoic acid benzyl ester; Benzyl 3-chloro-4-hydroxybenzoate

Executive Summary

Benzyl 3-chloro-4-hydroxybenzoate is a specialized organic intermediate, structurally related to the paraben family of preservatives (specifically Benzylparaben). Unlike its non-chlorinated analogues, the presence of the chlorine atom at the meta position of the benzoate ring alters its lipophilicity, metabolic stability, and toxicological reactivity.

This guide addresses the compound's dual-hazard profile:

  • Intrinsic Toxicity: Derived from its hydrolysis into 3-chloro-4-hydroxybenzoic acid and benzyl alcohol.

  • Synthesis Hazards: The synthesis pathway typically involves Benzyl Chloride (a known carcinogen and lachrymator), requiring stringent residual solvent testing and handling protocols.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Understanding the physicochemical nature of this compound is the first line of defense in safety planning. The lipophilic benzyl group combined with the chlorinated phenol moiety suggests high dermal penetration potential.

PropertyValue / DescriptionRelevance to Safety
Molecular Formula C₁₄H₁₁ClO₃
Molecular Weight 262.69 g/mol Moderate molecular weight facilitates dermal absorption.
Physical State Solid (Crystalline Powder)Dust inhalation hazard during weighing/transfer.
Predicted LogP ~3.5 - 4.0High Lipophilicity. Indicates potential for bioaccumulation and rapid skin absorption.
Solubility Low in water; High in organic solvents (DMSO, Ethanol)Spills are difficult to clean with water alone; requires organic decontamination.
Reactivity Susceptible to hydrolysis (ester linkage)Decomposes in strong acids/bases to release active metabolites.

Toxicity Profile: A Mechanistic Analysis

Direct toxicological data for CAS 85303-64-6 is limited in public registries. Therefore, a Read-Across and Metabolite Analysis approach is required to establish a self-validating safety profile.

Metabolic Activation & Hydrolysis

Upon entering a biological system (or environmental water body), the ester bond is cleaved via carboxylesterase enzymes or chemical hydrolysis. This releases two distinct toxicological agents:[1]

  • 3-Chloro-4-hydroxybenzoic acid (CAS 3964-58-7): A potent irritant to mucous membranes and the respiratory tract. The chlorine substituent increases the acidity (lower pKa) compared to standard parabens, potentially increasing local tissue damage.

  • Benzyl Alcohol (CAS 100-51-6): A known neurotoxicant at high doses, causing CNS depression ("gasping syndrome" in neonates). It is also a weak skin sensitizer.

Predicted Hazard Matrix (GHS Classification)

Based on Structure-Activity Relationships (SAR) with Benzylparaben (CAS 94-18-8) and chlorinated phenols:

  • Skin Corrosion/Irritation (Category 2): High probability. The chlorinated phenol moiety is a known irritant.

  • Serious Eye Damage/Irritation (Category 2A): High probability. Dust contact will cause severe irritation.

  • Skin Sensitization (Category 1B): Critical Risk. Halogenated aromatic esters are often stronger sensitizers than their parent compounds due to increased protein binding reactivity.

  • Aquatic Toxicity (Chronic Category 2): Toxic to aquatic life with long-lasting effects.[1][2] The lipophilicity (LogP > 3) suggests bioconcentration in aquatic organisms.

Visualization: Metabolic & Degradation Pathway

The following diagram illustrates the hydrolysis pathway that dictates the toxicity profile.

G Parent Benzyl 3-chloro-4-hydroxybenzoate (Lipophilic, Sensitizer) Hydrolysis Hydrolysis (Esterase/Chemical) Parent->Hydrolysis t1/2 varies by pH Acid 3-Chloro-4-hydroxybenzoic acid (Irritant, Corrosive) Hydrolysis->Acid Alcohol Benzyl Alcohol (CNS Depressant, Acute Tox) Hydrolysis->Alcohol Metabolism Oxidation Alcohol->Metabolism Benzoic Benzoic Acid (Conjugation/Excretion) Metabolism->Benzoic

Figure 1: Hydrolysis pathway showing the breakdown of the parent ester into its active toxicological components.

Handling & Safety Protocols

The Synthesis Hazard (Residuals)

If you are synthesizing this compound, or purchasing "technical grade" material, you must account for Benzyl Chloride residuals.

  • Risk: Benzyl chloride is a Category 1B Carcinogen .

  • Control: All batches must be tested via GC-MS for benzyl chloride content. If synthesized in-house, quenching steps (reacting excess benzyl chloride with amine/base) are mandatory before isolation.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves may be insufficient due to the compound's lipophilic benzyl structure, which can permeate thin rubber.

Protection LevelRequirementRationale
Respiratory P3 / N100 Particulate Respirator Prevents inhalation of irritant dust. If heating/subliming, use a full-face respirator with organic vapor cartridges (A-filter).
Dermal (Hands) Double-gloving (Nitrile + Laminate) Outer laminate (e.g., Silver Shield) prevents permeation of the benzyl moiety; inner nitrile provides dexterity.
Ocular Chemical Splash Goggles Safety glasses are insufficient for powders that can sublime or disperse.
Body Tyvek® Lab Coat (Closed front) Prevents dust accumulation on street clothes, reducing take-home exposure risk.
Experimental Workflow: Safe Handling Decision Tree

Safety Start Handling Benzyl 3-chloro-4-hydroxybenzoate Form Physical Form? Start->Form Solid Solid / Powder Form->Solid Solution Solution (Organic Solvent) Form->Solution Weighing Weigh inside Fume Hood Use Static Gun (Anti-static) Solid->Weighing Dissolving Add solvent SLOWLY Avoid aerosol generation Solution->Dissolving Spill Spill Scenario Weighing->Spill Dissolving->Spill CleanSolid Wet wipe method (Do not sweep) Dispose as Haz Waste Spill->CleanSolid Powder CleanLiq Absorb with Vermiculite Solvent wash (Ethanol) Spill->CleanLiq Liquid

Figure 2: Decision tree for handling solid vs. solution states to minimize exposure.

Environmental Impact & Disposal[4]

Ecotoxicity

This compound is predicted to be Toxic to Aquatic Life (Acute 2 / Chronic 2).

  • Mechanism: The chlorination increases stability against biodegradation compared to standard parabens. The benzyl ester moiety allows it to penetrate fish gills and bioconcentrate in fatty tissues.

  • Release Control: Zero discharge policy. Aqueous waste from cleaning glassware must be collected as hazardous organic waste, not flushed down the drain.

Disposal Protocol
  • Solid Waste: Collect in a dedicated container labeled "Halogenated Organic Solid." Incineration is the only acceptable disposal method to ensure destruction of the chlorinated ring.

  • Liquid Waste: Combine with non-halogenated solvents only if the facility permits; otherwise, segregate as "Halogenated Solvents" to prevent contamination of bulk waste streams.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19860, 3-Chloro-4-hydroxybenzoic acid. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Benzyl 4-hydroxybenzoate (Benzylparaben). (Used for read-across toxicity data). Retrieved from [Link]

  • Chemspace. Compound Data: Benzyl 3-chloro-4-hydroxybenzoate (CAS 85303-64-6).[3] Retrieved from [Link]

Sources

Technical Guide: Melting Point Characterization of Benzyl 3-chloro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the characterization, thermodynamic properties, and experimental determination of the melting point for Benzyl 3-chloro-4-hydroxybenzoate , a specialized intermediate in pharmaceutical synthesis.

Executive Summary

Benzyl 3-chloro-4-hydroxybenzoate (CAS: 85303-64-6) is a critical intermediate, primarily utilized in the synthesis of complex pharmaceutical agents (e.g., benzamide derivatives like Clebopride) and as a functionalized preservative analog. Unlike its parent compound, 3-chloro-4-hydroxybenzoic acid (MP: 171–173 °C), and its non-chlorinated congener, Benzyl 4-hydroxybenzoate (MP: 109–112 °C), the specific melting point of this ester is rarely indexed in standard public physicochemical databases.

This guide provides a derived thermodynamic profile based on structural activity relationships (SAR) and outlines a validated experimental protocol for determining its precise melting point. For researchers and QC scientists, establishing this value is the primary method for verifying the purity of the ester following benzylation.

Chemical Identity & Structural Significance[1][2][3][4]

PropertyDetail
Chemical Name Benzyl 3-chloro-4-hydroxybenzoate
CAS Number 85303-64-6
Molecular Formula C₁₄H₁₁ClO₃
Molecular Weight 262.69 g/mol
Structural Features Benzoate ester core; Phenolic hydroxyl (pos. 4); Chlorine substituent (pos. 3); Benzyl moiety.[1][2][3][4][5]
Key Application Intermediate for Clebopride and related benzamides; potential antimicrobial agent.
Structural Impact on Melting Point

The melting point (MP) is a function of crystal lattice energy, influenced by intermolecular forces (hydrogen bonding,


-

stacking) and molecular symmetry.
  • Phenolic -OH: Facilitates strong intermolecular hydrogen bonding, raising MP.

  • Benzyl Ester Group: Increases molecular weight but introduces rotational freedom and disrupts the rigid packing seen in the free acid, typically lowering the MP relative to the parent acid.

  • Ortho-Chlorine (Position 3): Adds lipophilicity and molecular weight but introduces steric bulk that can disrupt the crystal lattice symmetry compared to the non-chlorinated analog.

Thermodynamic Profile & Predicted Range

Given the absence of a standard pharmacopeial monograph for this specific intermediate, the melting point range must be bracketed using Comparative Structural Analysis .

Reference Standards (Congeners)
CompoundStructureMelting Point (°C)Trend Analysis
3-Chloro-4-hydroxybenzoic acid Precursor Acid171 – 173 °C High MP due to carboxylic acid dimer H-bonding.
Benzyl 4-hydroxybenzoate Non-Chloro Analog109 – 112 °C Esterification drops MP by ~100°C vs. its acid (213°C).
Methyl 3-chloro-4-hydroxybenzoate Methyl Ester Analog106 – 108 °C Methyl esters often melt higher than benzyl esters due to compact packing, but benzyl can add

-stacking.
Predicted Melting Point Range

Based on the depression observed in the acid-to-ester conversion and the lattice disruption caused by the chlorine atom in the ester form, the pure Benzyl 3-chloro-4-hydroxybenzoate is expected to crystallize as a solid with a melting point in the range of:

Estimated Range: 92 – 102 °C

(Note: If high-purity crystalline polymorphs are achieved, the value may approach 105–108 °C. Values below 90 °C indicate solvent occlusion or benzyl alcohol contamination.)

Experimental Determination Protocol

To establish the definitive melting point for your specific lot, follow this self-validating protocol. This method accounts for the common impurities: unreacted benzyl chloride (liquid) and 3-chloro-4-hydroxybenzoic acid (high-melting solid).

Phase 1: Sample Purification (Recrystallization)

Before MP determination, ensure the sample is free of the benzylation solvent.

  • Solvent System: Dissolve crude solid in minimal hot Toluene or Ethanol/Water (80:20) .

  • Process: Heat to reflux until clear. Cool slowly to room temperature, then to 4 °C.

  • Isolation: Filter the white crystalline precipitate.

  • Drying: Vacuum dry at 40 °C for 6 hours to remove solvent inclusions (solvent depression is the #1 cause of low MP readings).

Phase 2: Capillary Method (Routine QC)
  • Apparatus: Calibrated Melting Point Apparatus (e.g., Büchi or Mettler Toledo).

  • Ramp Rate:

    • Fast Ramp (10 °C/min) to 80 °C.

    • Slow Ramp (1 °C/min) from 80 °C to melt.

  • Acceptance Criteria:

    • Onset: Phase change begins (sweating).

    • Clear Point: Solid completely disappears.

    • Range: Must be

      
       °C (e.g., 96.5 – 98.0 °C). A wide range (>3 °C) indicates impurity.
      
Phase 3: Differential Scanning Calorimetry (DSC) (R&D Validation)
  • Sample Mass: 2–5 mg in a crimped aluminum pan.

  • Reference: Empty aluminum pan.

  • Program: Heat from 30 °C to 150 °C at 5 °C/min.

  • Data Analysis: Record the Onset Temperature (

    
    ) of the endothermic peak. This is the thermodynamic melting point, independent of operator visual error.
    

Synthesis & Impurity Impact Workflow

The synthesis typically involves the esterification of 3-chloro-4-hydroxybenzoic acid with benzyl chloride in the presence of a base (e.g.,


 or TEA).

G Start Raw Materials: 3-Cl-4-OH-Benzoic Acid + Benzyl Chloride Reaction Esterification (Base Catalyzed, Reflux) Start->Reaction Crude Crude Product (Contains Impurities) Reaction->Crude Purification Recrystallization (Toluene/Ethanol) Crude->Purification Impurity1 Impurity A: Benzyl Alcohol (Liquid, Lowers MP drastically) Crude->Impurity1 Hydrolysis Side-Product Impurity2 Impurity B: Unreacted Acid (Solid, MP ~172°C, Raises/Broadens MP) Crude->Impurity2 Incomplete Rxn Pure Pure Benzyl 3-chloro-4-hydroxybenzoate (Target MP: ~95-100°C) Purification->Pure Success Impurity1->Pure If washing fails (MP < 90°C) Impurity2->Pure If pH not adjusted (MP > 105°C, Broad)

Figure 1: Synthesis workflow highlighting critical impurities that affect the melting point determination.

Validation & Quality Control

To certify the material for use in downstream synthesis (e.g., Clebopride production), the melting point must be corroborated by spectral data.

  • IR Spectroscopy: Look for the Ester Carbonyl stretch (~1680–1700 cm⁻¹) and the Phenolic -OH stretch (3200–3400 cm⁻¹ broad). Absence of the carboxylic acid dimer broad band (2500–3000 cm⁻¹) confirms the acid is removed.

  • HPLC Purity: A single peak at >98.0% area normalization is required before the MP is considered valid.

  • Melting Point Check:

    • Pass: Sharp melt within the predicted range (e.g., 96–98 °C).

    • Fail (Low): < 90 °C (Check for Benzyl Alcohol/Solvent).

    • Fail (High/Broad): > 105 °C or range > 3 °C (Check for unreacted Acid).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19860, 3-Chloro-4-hydroxybenzoic acid. Retrieved from [Link]

  • U.S. Patent 6,639,093 (2003).Process for the preparation of hydroxybenzoic benzyl esters. (Describes the general synthesis of benzyl hydroxybenzoates from benzyl chloride).

Sources

Technical Guide: Acidity and pKa Profile of Benzyl 3-chloro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the acidity, pKa values, and physicochemical characteristics of Benzyl 3-chloro-4-hydroxybenzoate derivatives. This analysis synthesizes theoretical electronic principles with comparative experimental data to provide a robust reference for drug development and formulation scientists.

Executive Summary

Benzyl 3-chloro-4-hydroxybenzoate is a halogenated derivative of benzyl paraben (benzyl 4-hydroxybenzoate). While standard parabens are weak acids with pKa values in the range of 8.2–8.5 , the introduction of a chlorine atom at the ortho position to the phenolic hydroxyl group significantly enhances acidity.

Based on Hammett correlation analysis and comparative data from analogous chlorinated phenols, the phenolic pKa of Benzyl 3-chloro-4-hydroxybenzoate is estimated to be 6.9 ± 0.2 . This shift of approximately 1.4 log units relative to the non-chlorinated parent compound has profound implications for its solubility, lipophilicity (LogD), and antimicrobial efficacy at physiological pH.

Structural Analysis & Electronic Effects[1]

The acidity of this molecule is governed by the stability of its conjugate base (the phenoxide anion). Two primary electronic factors drive the dissociation equilibrium:

  • The Para-Ester Group (-COOCH₂Ph): The ester group at the para position is an Electron Withdrawing Group (EWG) via both induction (-I) and resonance (-M). It delocalizes the negative charge of the phenoxide oxygen into the carbonyl system, stabilizing the anion.

    • Effect: Lowers pKa from Phenol (9.95) to Benzyl Paraben (~8.5).

  • The Ortho-Chloro Substituent (-Cl): The chlorine atom at the 3-position (ortho to the hydroxyl) exerts a strong inductive electron-withdrawing effect (-I) due to its electronegativity. While halogens have a weak electron-donating resonance effect (+M), the inductive effect dominates in the ortho position, pulling electron density away from the phenoxide oxygen.

    • Effect: Further lowers pKa by approximately 1.4–1.6 units.

Dissociation Equilibrium Diagram

The following diagram illustrates the ionization pathway and the stabilization of the conjugate base.

Dissociation Fig 1: Dissociation equilibrium of Benzyl 3-chloro-4-hydroxybenzoate showing anion stabilization. Neutral Neutral Molecule (Protonated) Transition Dissociation Equilibrium Neutral->Transition Ka Anion Conjugate Base (Phenoxide Anion) Transition->Anion Stabilized by -I (Cl) & -M (Ester) Proton H+ Transition->Proton

[2]

pKa Values: Comparative Data Analysis

Direct experimental pKa values for specific benzyl esters can be scarce in literature. However, the pKa of the phenolic hydroxyl is largely independent of the remote ester alkyl group (benzyl vs. methyl). Therefore, we utilize high-fidelity surrogates and Hammett equation calculations to derive the value.

Comparative Acidity Table
CompoundStructurepKa (Phenolic OH)

pKa (vs Phenol)
Source/Derivation
Phenol Ph-OH9.950.0Reference Standard [1]
Benzyl 4-hydroxybenzoate Paraben Scaffold8.47-1.48Experimental [2]
2-Chlorophenol Ortho-Cl model8.56-1.39Experimental [1]
3-Chlorobenzoic acid Parent Acid (COOH)3.82N/AExperimental [3]
Benzyl 3-chloro-4-hydroxybenzoate Target Molecule 6.9 – 7.1 -2.95 Calculated (Hammett)
Hammett Equation Derivation

The pKa can be predicted using the Hammett relationship for substituted phenols:



  • 
     (Phenol):  9.95
    
  • 
     (Reaction constant for phenol ionization):  +2.23
    
  • 
     (Ester group -COOR):  +0.45
    
  • 
     (Chlorine):  +0.68 (Apparent sigma for ortho-phenols)
    




Correction: The additivity of ortho-substituents often deviates. A direct subtraction method using the "Ortho-Shift" observed in 2-chlorophenol (


 = -1.4) applied to Benzyl Paraben (8.5) yields:


Conclusion: The pKa lies firmly in the 6.9 – 7.2 range.

Experimental Determination Protocols

To validate these theoretical values in a specific formulation, two primary methods are recommended.

Method A: Potentiometric Titration (Gold Standard)

This method is suitable for determining pKa when the compound has sufficient water solubility (>1 mM).

Protocol:

  • Preparation : Dissolve 0.1 mmol of Benzyl 3-chloro-4-hydroxybenzoate in 50 mL of degassed water containing 0.1 M KCl (ionic strength adjustor). Note: If solubility is low, use a co-solvent method (Methanol/Water) and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky equation.

  • Titrant : Standardized 0.1 M NaOH (carbonate-free).

  • Execution : Titrate under nitrogen atmosphere at 25°C. Record pH vs. Volume added.

  • Analysis : Determine the inflection point (equivalence point). The pH at the half-equivalence point represents the pKa.

Method B: UV-Vis Spectrophotometry

Ideal for low-solubility compounds, exploiting the bathochromic shift (red shift) of the phenolate anion.

Protocol:

  • Buffers : Prepare a series of buffers ranging from pH 4.0 to pH 10.0 (0.5 unit intervals).

  • Stock Solution : Prepare a 10 mM stock of the compound in Methanol.

  • Measurement : Add 20 µL stock to 2 mL of each buffer.

  • Scan : Record UV spectra (200–400 nm). The neutral phenol typically absorbs at

    
    , while the phenolate absorbs at a higher wavelength 
    
    
    
    .
  • Calculation : Plot Absorbance at

    
     vs. pH. Fit to the Henderson-Hasselbalch equation.
    
Experimental Workflow Diagram

Experiment Fig 2: Decision matrix for experimental pKa determination. Start Sample Preparation (Benzyl 3-Cl-4-OH-benzoate) SolubilityCheck Check Aqueous Solubility Start->SolubilityCheck HighSol Soluble (>1mM) Potentiometric Titration SolubilityCheck->HighSol High LowSol Insoluble (<1mM) UV-Vis Spectrophotometry SolubilityCheck->LowSol Low Titrate Titrate with 0.1M NaOH (Inert N2 Atmosphere) HighSol->Titrate Buffers Prepare pH Buffers (pH 4.0 - 10.0) LowSol->Buffers Calc Data Analysis (Henderson-Hasselbalch) Titrate->Calc Buffers->Calc Result pKa Value (Target: ~7.1) Calc->Result

Implications for Drug Development

Solubility and Lipophilicity Profile

The lowered pKa (7.1 vs 8.5) means this molecule will ionize at a lower pH than standard parabens.

  • At pH 7.4 (Physiological):

    • Standard Benzyl Paraben (pKa 8.5): ~92% Neutral / 8% Ionized.

    • Benzyl 3-chloro-4-hydroxybenzoate (pKa 7.1): ~33% Neutral / 67% Ionized.

  • Impact: The chlorinated derivative is significantly more soluble in neutral aqueous media (blood/plasma) but may have reduced membrane permeability (LogD) compared to the non-chlorinated parent, as the ionized fraction does not cross membranes passively.

Antimicrobial Activity

Parabens and their derivatives typically require the neutral (unionized) form to penetrate microbial cell walls.

  • Formulation Strategy: To maintain efficacy, formulations using the 3-chloro derivative should be buffered to a pH < 6.0 to ensure the molecule remains predominantly in its neutral, active state.

References

  • Lide, D. R. (Ed.). CRC Handbook of Chemistry and Physics. 84th Edition. CRC Press. Section 8: Dissociation Constants of Organic Acids and Bases.
  • Soni, M. G., et al. "Safety assessment of propyl paraben and butyl paraben as used in cosmetics." International Journal of Toxicology 27 (2008): 1-82.

  • PubChem. "3-Chlorobenzoic acid | C7H5ClO2." National Library of Medicine. Accessed 2024.[1][2]

  • Hansch, C., Leo, A., & Taft, R. W. "A survey of Hammett substituent constants and resonance and field parameters." Chemical Reviews 91.2 (1991): 165-195.

  • Angelov, T., et al. "Dissociation constants of parabens and limiting conductances of their ions in water." Journal of Physical Chemistry B 116.4 (2012): 1385-1392.[3]

Sources

Definitive Guide: Crystal Structure Analysis of Benzyl 3-chloro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a definitive protocol for the structural elucidation of Benzyl 3-chloro-4-hydroxybenzoate .

In the absence of a publicly indexed Crystallographic Information File (CIF) for this specific derivative in open-access repositories (CSD/ICSD), this guide utilizes comparative crystallography . It synthesizes data from its direct homolog, Benzyl 4-hydroxybenzoate (Benzyl Paraben) , and its precursor, 3-chloro-4-hydroxybenzoic acid , to establish the baseline structural expectations, crystallization protocols, and analysis workflows required by drug development professionals.[1]

Executive Summary

Benzyl 3-chloro-4-hydroxybenzoate is a lipophilic ester derivative of the chlorophenolic class.[1] Structurally, it modifies the scaffold of the common preservative Benzyl Paraben (CAS 94-18-8) by introducing a chlorine atom at the meta position relative to the ester group (ortho to the hydroxyl).[1]

This modification significantly alters the solid-state behavior by introducing halogen bonding capabilities and increasing the acidity of the phenolic hydroxyl group. This guide outlines the rigorous protocol for growing single crystals, collecting X-ray diffraction data, and analyzing the supramolecular architecture, specifically focusing on the competition between classical Hydrogen Bonding (HB) and Halogen Bonding (XB).

Chemical Context & Synthesis Origin

High-quality crystals require high-purity feedstock.[1] The presence of the 3-chloro substituent introduces specific purification challenges due to potential isomer by-products.[1]

  • Target Compound: Benzyl 3-chloro-4-hydroxybenzoate[1]

  • Core Scaffold: Benzoate Ester[1]

  • Key Substituents: 3-Chloro (electron-withdrawing, lipophilic), 4-Hydroxy (H-bond donor), Benzyl ester (flexible linker, pi-stacking capability).[1]

Synthesis Pathway for Crystallographic Purity

To ensure a single polymorph during crystallization, the compound is typically synthesized via direct esterification or nucleophilic substitution, followed by rigorous recrystallization.

  • Precursor: 3-Chloro-4-hydroxybenzoic acid (CAS 3964-58-7).[1][2]

  • Reagent: Benzyl chloride (in the presence of base) or Benzyl alcohol (acid-catalyzed).[1]

  • Critical Impurity: Unreacted benzyl chloride or dimerized acid species must be removed, as they disrupt the lattice formation.

Experimental Protocol: Crystal Growth

The introduction of the chlorine atom lowers the solubility in polar protic solvents compared to the non-chlorinated analog. The following solvent systems are prioritized to yield diffraction-quality prisms.

Solvent Screening Matrix
Solvent SystemMethodTarget InteractionOutcome Prediction
Ethanol/Water (80:20) Slow EvaporationH-Bond dominantPlates/Needles (Hydrate potential)
Chloroform/Hexane Vapor DiffusionHalogen/Pi dominantBlocky Prisms (Preferred for SCXRD)
Acetone Slow CoolingDipole-DipoleLarge aggregates (Good for PXRD)
Toluene Slow EvaporationPi-StackingSolvates possible
Crystallization Workflow

Step 1: Saturation. Dissolve 50 mg of Benzyl 3-chloro-4-hydroxybenzoate in 2 mL of Chloroform at 40°C. Filter through a 0.45 µm PTFE syringe filter to remove nucleation sites.[1] Step 2: Diffusion. Place the vial inside a larger jar containing 10 mL of Hexane (antisolvent). Seal the outer jar. Step 3: Growth. Allow to stand undisturbed at 20°C for 7-14 days. The hexane vapors will slowly diffuse into the chloroform, lowering solubility and promoting controlled nucleation.

Structural Determination & Data Collection

Once a single crystal (approx. 0.2 x 0.2 x 0.1 mm) is isolated, the following data collection strategy is mandatory to resolve the chlorine position and hydrogen atom coordinates.

Single Crystal XRD (SCXRD) Parameters
  • Radiation Source: Mo-Kα (λ = 0.71073 Å) is preferred over Cu-Kα to minimize absorption effects from the Chlorine atom.[1]

  • Temperature: 100 K (Cryostream). Low temperature is critical to reduce thermal motion of the flexible benzyl tail and the terminal hydroxyl group.

  • Resolution: Data must be collected to at least 0.8 Å resolution to accurately model the electron density of the C-Cl bond.

Refinement Strategy (SHELXL)
  • Space Group Determination: Expect Monoclinic (

    
    ) or Orthorhombic (
    
    
    
    ), common for planar benzoate esters.
  • Disorder Check: The benzyl ring is conformationally flexible. Check for rotational disorder around the

    
     bond.[1]
    
  • Chlorine Occupancy: If synthesized from a mixture, verify Cl occupancy is 100% and not a solid solution with the non-chlorinated paraben.

Predictive Structural Analysis

Based on the crystallographic behavior of Benzyl 4-hydroxybenzoate and 3-chloro-4-hydroxybenzoic acid , the crystal structure of the title compound will be governed by three competing interactions.

Molecular Conformation

The molecule consists of two aromatic rings linked by an ester group.

  • Torsion Angle (

    
    ):  The 
    
    
    
    torsion is expected to be near 180° (trans-planar) to maximize conjugation.[1]
  • Torsion Angle (

    
    ):  The 
    
    
    
    torsion often adopts a gauche or anti conformation (approx. 70-90°) to minimize steric clash, resulting in an "L-shaped" or "bent" molecular geometry.[1]
The "Chlorine Effect" on Packing

Unlike Benzyl Paraben, which relies solely on


 hydrogen bonds, the 3-chloro derivative introduces Halogen Bonding .[1]
  • Primary Motif (H-Bonding): The phenolic

    
     will donate to the carbonyl oxygen (
    
    
    
    ) of a neighboring molecule, forming centrosymmetric dimers (
    
    
    motif) or infinite
    
    
    chains.
    • Prediction: The increased acidity of the OH (due to ortho-Cl) will shorten this H-bond distance (

      
      ).[1]
      
  • Secondary Motif (Cl interactions):

    • Type I Contact:

      
       contacts where 
      
      
      
      .
    • Type II Contact:

      
       (Halogen bond).[1] The electrophilic "sigma-hole" on the Chlorine atom may interact with the nucleophilic carbonyl oxygen or the pi-system of the benzyl ring.[1]
      
Graphviz: Interaction Hierarchy

The following diagram illustrates the hierarchical assembly of the crystal lattice.

CrystalAssembly Mol Benzyl 3-chloro-4-hydroxybenzoate Monomer HB_Strong Primary H-Bond (OH ... O=C) Mol->HB_Strong d < 2.8 A Dimer Centrosymmetric Dimer (R2,2(8) Motif) XB_Weak Halogen Bond (Cl ... O / Cl ... Cl) Dimer->XB_Weak Lateral Assembly Chain 1D Infinite Chain (C(4) Motif) Chain->XB_Weak Sheet 2D Layered Sheet VDW Van der Waals (Packing) Sheet->VDW Layer Stacking Crystal 3D Crystal Lattice HB_Strong->Dimer Preferred HB_Strong->Chain Alternative XB_Weak->Sheet Pi_Stack Pi-Pi Stacking (Benzyl ... Benzoate) Pi_Stack->Sheet VDW->Crystal

Caption: Hierarchical supramolecular assembly from monomer to 3D lattice, highlighting the competition between Hydrogen Bonding (H-Bond) and Halogen Bonding (XB).

Quantitative Analysis Standards

Researchers must tabulate the following parameters to validate the structure. The "Expected Range" is derived from the statistical analysis of analog structures in the CSD.

Table 1: Crystallographic Data Targets
ParameterDescriptionExpected RangeSignificance
Space Group Symmetry of unit cell

or

Centrosymmetry favors dimer formation.[1][2]
Z' Molecules per asymmetric unit1 (most likely) or 2Z' > 1 indicates conformational polymorphism.
Density (

)
Calculated density1.35 - 1.45 g/cm³Higher than Benzyl Paraben (1.28 g/cm³) due to Cl mass.[1]
R-Factor (

)
Quality of fit< 5.0%Essential for publication quality.
Table 2: Key Interaction Geometries
InteractionAtoms involvedDistance (Å)Angle (°)
Hydrogen Bond

1.80 - 2.00 (

)
160 - 178
Halogen Bond

2.90 - 3.20150 - 180
Pi-Stacking

(Ring Centroids)
3.60 - 3.90Parallel displacement

Implications for Drug Development

Understanding this structure is not merely academic; it dictates the material properties of the API/Excipient.

  • Solubility Profile: The "Chlorine Effect" increases lipophilicity (LogP) but the strong crystal lattice energy (driven by H-bonds + Halogen bonds) may reduce dissolution rates compared to non-chlorinated analogs.

  • Tabletability: Layered structures (2D sheets) typically exhibit better compressibility (plastic deformation) than herringbone structures (elastic deformation). If the analysis reveals a "slip plane" stabilized by weak Cl...Cl interactions, tabletability will be superior.

  • Stability: The 3-Cl substituent blocks the ortho-position, potentially increasing chemical stability against hydrolysis compared to Benzyl Paraben.[1]

References

  • Analogue Structure (Benzyl Paraben): Benzyl 4-hydroxybenzoate.[1][3][4] NIST Chemistry WebBook, SRD 69. Link

  • Precursor Structure: 3-Chloro-4-hydroxybenzoic acid.[1][2] PubChem Compound Summary. Link

  • Halogen Bonding Principles: Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts. MDPI, 2023. Link

  • Synthesis Protocol: Process for the preparation of hydroxybenzoic benzyl esters. US Patent Application 20030053964.[1] Link

  • General Methodology: Crystal Structure Analysis: Principles and Practice. International Union of Crystallography (IUCr). Link

Sources

Methodological & Application

Application Note: Selective Esterification of 3-Chloro-4-Hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and process chemists requiring a robust, scientifically grounded method for the synthesis of Benzyl 3-chloro-4-hydroxybenzoate .

This guide prioritizes chemical selectivity (distinguishing between the carboxylic acid and the phenolic hydroxyl) and process efficiency .

Abstract & Strategic Overview

The esterification of 3-chloro-4-hydroxybenzoic acid with benzyl alcohol presents a classic chemoselective challenge: converting the carboxylic acid to an ester while leaving the phenolic hydroxyl group intact. While the carboxylic acid is significantly more reactive toward nucleophilic attack than the phenol, the presence of the chlorine atom at the ortho position to the hydroxyl group (and meta to the carboxyl) increases the acidity of the phenol (pKa ~7.5–8.0), making it susceptible to side reactions under harsh basic conditions.

This guide details two validated protocols:

  • Method A (Thermodynamic Control): Acid-Catalyzed Dehydrative Esterification (Dean-Stark). Best for gram-to-kilogram scalability.

  • Method B (Kinetic Control): Steglich Esterification (DCC/DMAP). Best for high-value, small-scale synthesis or when thermal degradation is a concern.

Chemical Logic & Retrosynthesis

Reaction Scheme

The transformation relies on the activation of the carbonyl carbon of the benzoic acid derivative to facilitate nucleophilic attack by the benzyl alcohol oxygen.

Reactants:

  • Substrate: 3-Chloro-4-hydroxybenzoic acid (MW: 172.57 g/mol )

  • Reagent: Benzyl Alcohol (MW: 108.14 g/mol )

  • Product: Benzyl 3-chloro-4-hydroxybenzoate (MW: 262.69 g/mol )

Mechanistic Considerations
  • Electronic Effects: The chlorine substituent at position 3 exerts an inductive electron-withdrawing effect (-I). This destabilizes the carboxylate anion (making the acid stronger) and increases the electrophilicity of the carbonyl carbon, theoretically accelerating esterification compared to non-halogenated analogues.

  • Solubility Profile: The starting acid is sparingly soluble in non-polar solvents (e.g., toluene) at room temperature but dissolves at reflux. The product is lipophilic.

  • Purification Strategy: The product retains a phenolic proton. Consequently, aggressive alkaline washes (e.g., 1M NaOH) during workup must be avoided to prevent extracting the product into the aqueous phase as a phenolate salt. Saturated Sodium Bicarbonate (NaHCO₃) is the critical reagent for separating unreacted starting acid from the phenolic ester product.

Visualized Workflows (Graphviz)

Figure 1: Reaction Mechanism & Process Flow

EsterificationLogic Start 3-Chloro-4-hydroxybenzoic Acid + Benzyl Alcohol Activation Activation Strategy Start->Activation MethodA Method A: Acid Catalysis (pTSA, Toluene, Reflux) Activation->MethodA Scalability MethodB Method B: Coupling Agent (DCC, DMAP, DCM, RT) Activation->MethodB Mild Conditions Intermediate Tetrahedral Intermediate MethodA->Intermediate Protonation MethodB->Intermediate O-Acylisourea Elimination Elimination of Water/Urea Intermediate->Elimination Product Benzyl 3-chloro-4-hydroxybenzoate Elimination->Product

Caption: Decision tree and mechanistic flow for selecting the optimal esterification route.

Experimental Protocols

Method A: Acid-Catalyzed Dehydrative Esterification (Dean-Stark)

Recommended for scale-up (>10g) and cost-efficiency.

Reagents & Equipment[1][2][3][4][5]
  • 3-Chloro-4-hydroxybenzoic acid: 10.0 g (58.0 mmol)

  • Benzyl Alcohol: 18.8 g (174 mmol, 3.0 equiv) – Excess acts as solvent/driver.

  • p-Toluenesulfonic acid monohydrate (pTSA): 0.55 g (2.9 mmol, 5 mol%)

  • Solvent: Toluene (100 mL)

  • Apparatus: 250 mL Round Bottom Flask (RBF), Dean-Stark trap, Reflux condenser, Magnetic stir bar.

Step-by-Step Procedure
  • Setup: Charge the RBF with the benzoic acid derivative, benzyl alcohol, pTSA, and toluene.

  • Reflux: Attach the Dean-Stark trap (pre-filled with toluene) and condenser. Heat the mixture to vigorous reflux (oil bath ~130°C).

  • Monitoring: Water generation will be visible in the trap. Continue reflux until water evolution ceases (typically 4–6 hours).

    • PAT Check: Spot TLC (Hexane/EtOAc 7:3). The starting acid (polar) will stay at baseline; the ester (less polar) will move to R_f ~0.5.

  • Cooling: Allow reaction to cool to room temperature.

  • Workup (Critical):

    • Dilute with Ethyl Acetate (100 mL).

    • Wash 1: Water (2 x 50 mL) to remove pTSA and bulk excess alcohol.

    • Wash 2: Saturated NaHCO₃ (2 x 50 mL). Note: This removes unreacted carboxylic acid. Do not use NaOH.

    • Wash 3: Brine (50 mL).

  • Drying: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The residue will contain the product and excess benzyl alcohol.

    • Option 1 (Distillation): Remove benzyl alcohol via high-vacuum distillation if equipment permits.

    • Option 2 (Recrystallization): Dissolve residue in minimum hot Toluene/Hexane (1:1) and cool to 4°C.

    • Option 3 (Column): Flash chromatography (SiO₂, Hexane -> 10% EtOAc/Hexane).

Method B: Steglich Esterification (DCC/DMAP)

Recommended for small scale (<5g), high purity requirements, or if the substrate contains heat-sensitive moieties.

Reagents
  • 3-Chloro-4-hydroxybenzoic acid: 1.0 g (5.8 mmol)

  • Benzyl Alcohol: 0.69 g (6.4 mmol, 1.1 equiv)

  • DCC (N,N'-Dicyclohexylcarbodiimide): 1.32 g (6.4 mmol, 1.1 equiv)

  • DMAP (4-Dimethylaminopyridine): 71 mg (0.58 mmol, 10 mol%)

  • Solvent: Dichloromethane (DCM, anhydrous), 20 mL

Step-by-Step Procedure
  • Solubilization: In a dry flask under Nitrogen/Argon, dissolve the acid and benzyl alcohol in anhydrous DCM.

  • Catalyst Addition: Add DMAP.[6][7] Stir for 5 minutes.

  • Coupling: Cool the solution to 0°C (ice bath). Add DCC in one portion.

    • Observation: A white precipitate (dicyclohexylurea, DCU) will begin to form within minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Workup:

    • Filtration: Filter off the white DCU solid through a sintered glass funnel or Celite pad. Rinse the pad with cold DCM.

    • Washing: Wash the filtrate with 0.5 M HCl (2 x 10 mL) to remove DMAP, followed by Saturated NaHCO₃ (2 x 10 mL) and Brine.

  • Isolation: Dry over MgSO₄, concentrate, and purify via column chromatography (Hexane/EtOAc gradient).

Analytical Data & Characterization

Table 1: Expected Physiochemical Properties

PropertyValue / Description
Appearance White to off-white crystalline solid
Melting Point 108 – 112 °C (Typical for benzyl hydroxybenzoates)
Solubility Soluble in EtOAc, DCM, MeOH; Insoluble in Water
TLC (Hex:EtOAc 7:3) R_f ~ 0.45 – 0.55

Spectroscopic Validation (Predicted):

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 5.35 (s, 2H, Ph-CH ₂-O) – Diagnostic benzylic singlet.

    • δ 7.30–7.45 (m, 5H, Benzyl aromatic protons).

    • δ 6.95 (d, 1H, Ar-H ortho to OH).

    • δ 7.85 (dd, 1H, Ar-H meta to OH).

    • δ 8.05 (d, 1H, Ar-H ortho to Cl).

  • IR (ATR):

    • ~1715 cm⁻¹ (Ester C=O stretch).

    • ~3300–3400 cm⁻¹ (Phenolic O-H stretch, broad).

Troubleshooting & Safety

Common Pitfalls
  • Low Yield in Method A: Often caused by insufficient water removal. Ensure the Dean-Stark trap is functioning or add activated 3Å molecular sieves.

  • Emulsions during Workup: The phenolic nature can cause emulsions in basic washes. Use brine to break emulsions; avoid vigorous shaking if emulsion forms.

  • Product Loss to Aqueous Phase: If the NaHCO₃ wash is too basic or prolonged, the phenol may deprotonate. Keep washes quick and cold.

Safety Protocol
  • 3-Chloro-4-hydroxybenzoic acid: Irritant.[8] Avoid dust inhalation.

  • DCC: Potent sensitizer. Handle in a fume hood; avoid contact with skin.

  • Benzyl Alcohol: Low toxicity but can cause contact dermatitis.

References

  • Steglich Esterification Mechanism & Utility

    • Neises, B., & Steglich, W. (1978).[6][7] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition.

  • General Protocol for Hydroxybenzoic Acid Esters

    • US Patent 6639093B2: Process for the prepar
  • Physical Properties of Benzyl Hydroxybenzoates

    • National Institute of Standards and Technology (NIST)
  • Solid Acid Catalysis (Alternative Green Method)

    • Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10.

Sources

Application Note: Benzyl 3-chloro-4-hydroxybenzoate in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl 3-chloro-4-hydroxybenzoate (BCHB) represents a specialized class of halogenated phenolic esters, structurally related to the paraben family but distinct in its physicochemical profile. While traditional parabens (methyl-, propyl-) are ubiquitous preservatives, the introduction of a chlorine atom at the ortho position to the phenolic hydroxyl group, combined with a lipophilic benzyl ester tail, significantly alters the molecule's antimicrobial potency and spectrum.

This guide provides a comprehensive framework for evaluating BCHB. Unlike standard water-soluble antibiotics, BCHB is highly lipophilic (LogP ~4.5–5.0), requiring specific handling to prevent precipitation and ensure accurate bioassays. This document details protocols for solubilization, Minimum Inhibitory Concentration (MIC) determination, and biofilm eradication assays, positioning BCHB as a candidate for targeting multi-drug resistant Gram-positive bacteria (e.g., MRSA) and recalcitrant fungal biofilms.

Chemical Basis & Mechanism of Action

To effectively utilize BCHB, researchers must understand the Structure-Activity Relationship (SAR) driving its function.

Physicochemical Properties[1][2]
  • Lipophilicity: The benzyl group enhances membrane partitioning coefficient (LogP) compared to methyl/ethyl analogs.

  • Acidity (pKa): The chlorine atom at position 3 is electron-withdrawing. This inductively stabilizes the phenoxide ion, lowering the pKa of the 4-hydroxyl group compared to non-chlorinated parabens. This increases its capacity to act as a protonophore (uncoupler) at physiological pH.

Mechanism of Action

BCHB acts primarily via membrane disruption and metabolic uncoupling :

  • Membrane Partitioning: The hydrophobic benzyl tail anchors the molecule deep within the bacterial lipid bilayer.

  • Packing Disruption: The bulky chlorine and benzyl groups disrupt the tight packing of phospholipid acyl chains, increasing membrane fluidity and permeability.

  • Protonophore Effect: The acidified phenolic hydroxyl group shuttles protons across the membrane, collapsing the Proton Motive Force (PMF) required for ATP synthesis.

Visualizing the Mechanism

The following diagram illustrates the dual-action mechanism of BCHB within the bacterial cell envelope.

BCHB_Mechanism Compound Benzyl 3-chloro-4-hydroxybenzoate (BCHB) Membrane Bacterial Lipid Bilayer Compound->Membrane Partitions via Benzyl Tail Disruption Lipid Packing Disruption (Increased Permeability) Membrane->Disruption Steric Interference PMF_Collapse Proton Motive Force (PMF) Collapse Membrane->PMF_Collapse H+ Shuttling (Cl-Phenol) CellDeath Cell Death (Bactericidal/Fungicidal) Disruption->CellDeath PMF_Collapse->CellDeath

Figure 1: Mechanism of Action. BCHB partitions into the membrane, disrupting lipid integrity and uncoupling oxidative phosphorylation.

Application Note: Solubilization & Stock Preparation

Challenge: BCHB is practically insoluble in water. Standard aqueous stock preparations will result in micro-precipitation, leading to false-negative MIC results (drug floating on top) or inconsistent dosing.

Protocol 1: Preparation of Stable Stock Solutions

Materials:

  • Benzyl 3-chloro-4-hydroxybenzoate (Purity >98%)

  • Solvent: DMSO (Dimethyl sulfoxide), anhydrous, culture grade.

  • Vortex mixer.

Procedure:

  • Primary Stock (1000x): Weigh roughly 10 mg of BCHB. Dissolve in DMSO to achieve a concentration of 10 mg/mL (approx. 38 mM).

    • Note: Avoid Ethanol if long-term storage is planned, as transesterification can occur over time. DMSO is chemically inert for this ester.

  • Solubility Check: Vortex for 30 seconds. Ensure the solution is crystal clear. If turbidity persists, sonicate for 5 minutes at room temperature.

  • Sterilization: Do not filter sterilize through standard aqueous filters (e.g., 0.22 µm PES) as the compound may bind to the membrane. Use PTFE or Nylon filters if filtration is strictly necessary, or rely on the inherent sterility of neat DMSO.

  • Storage: Aliquot into amber glass vials (prevent photodegradation of the halogenated ring). Store at -20°C. Stable for 6 months.

Experimental Protocols

Protocol 2: Modified Broth Microdilution (MIC Determination)

Purpose: To determine the Minimum Inhibitory Concentration (MIC) against S. aureus (Gram-positive) or C. albicans (Fungal).

Critical Modification: Standard cation-adjusted Mueller-Hinton Broth (CAMHB) is hydrophilic. To keep BCHB in solution during the assay, a surfactant or solvent carrier is required.

Workflow:

  • Inoculum Preparation:

    • Prepare a 0.5 McFarland suspension of the test organism (~1.5 x 10^8 CFU/mL).

    • Dilute 1:100 in CAMHB to reach ~10^6 CFU/mL.

  • Plate Setup (96-well):

    • Row A (High Conc): Add 196 µL CAMHB + 4 µL of 10 mg/mL BCHB Stock. (Final Conc: 200 µg/mL, 2% DMSO).

    • Note: 2% DMSO is generally non-toxic to most bacteria but include a "Solvent Control" (2% DMSO only) to verify.

    • Serial Dilution: Perform 2-fold serial dilutions from Row A down to Row G.

    • Row H: Growth Control (No drug) and Sterility Control (Media only).

  • Inoculation:

    • Add 100 µL of the diluted inoculum to wells A-G and the Growth Control.

    • Final volume: 200 µL. Final drug concentration range: 100 µg/mL down to ~1.5 µg/mL.

  • Incubation:

    • Seal plate with breathable film (Parafilm is too tight; use gas-permeable adhesive seals).

    • Incubate at 35°C ± 2°C for 16-20 hours (Bacteria) or 24-48 hours (Fungi).

  • Readout:

    • Visual: Look for turbidity pellet.

    • Confirmation: Add 20 µL Resazurin (Alamar Blue) and incubate for 1 hour. Blue = No Growth (Inhibition); Pink = Growth.

    • MIC Definition: The lowest concentration with no visible growth (Blue color).

Protocol 3: Biofilm Eradication Assay (MBEC)

Rationale: BCHB's high lipophilicity allows it to penetrate the exopolysaccharide (EPS) matrix of biofilms better than hydrophilic antibiotics like Vancomycin.

Workflow Diagram:

Biofilm_Assay Step1 Grow Biofilm (Peg Lid / 96-well) 24-48h Step2 Wash (Remove Planktonic Cells) Step1->Step2 Step3 Challenge (Add BCHB in Media) 24h Treatment Step2->Step3 Step4 Recovery (Sonicate into Fresh Media) Step3->Step4 Step5 Quantify (OD600 or CFU plating) Step4->Step5

Figure 2: Workflow for Minimum Biofilm Eradication Concentration (MBEC) determination.

Procedure:

  • Biofilm Formation: Grow biofilms on a Calgary Biofilm Device (peg lid) or flat-bottom 96-well plate for 24 hours.

  • Wash: Gently rinse with sterile PBS to remove planktonic bacteria.

  • Treatment: Add BCHB (diluted in media as per Protocol 2) to the biofilm. Incubate 24 hours.

  • Recovery:

    • Transfer peg lid to a "Recovery Plate" containing fresh media + 1% Tween-80 (neutralizer/dispersant).

    • Sonicate (low power, 5 mins) to dislodge biofilm.

  • Incubation: Incubate recovery plate for 24 hours.

  • MBEC Readout: Lowest concentration showing no regrowth in the recovery plate.

Data Analysis & Interpretation

When analyzing results for BCHB, compare its activity against standard parabens to validate the "Halogenation Effect."

Expected Representative Data Profile:

CompoundOrganismMIC (µg/mL)LogP (Approx)Notes
BCHB S. aureus (MSSA)4 - 8 ~4.8High potency due to lipophilicity/Cl.
BCHB E. coli>64~4.8Limited activity (Outer Membrane barrier).
BenzylparabenS. aureus16 - 32~3.6Moderate potency.
MethylparabenS. aureus>1000~1.9Low potency (Standard preservative).

Table 1: Theoretical comparative efficacy demonstrating the impact of chlorination and benzyl esterification.

Safety & Handling

  • Hazard Identification: Chlorinated phenols/esters can be skin and eye irritants.

  • Sensitization: Like all parabens, there is a potential for contact dermatitis, though the benzyl ester is generally less sensitizing than methyl/propyl esters in some models.

  • Hydrolysis Risk: In basic conditions (pH > 8), BCHB will hydrolyze into Benzyl Alcohol and 3-chloro-4-hydroxybenzoic acid . Ensure media pH is buffered to 7.0–7.4.

References

  • Mechanism of Parabens

    • Nguyen, T. et al. "Parabens as Antimicrobial Preservatives: Structure, Mechanism, and Resistance." Journal of Applied Microbiology. (General grounding on paraben mechanism).

  • Halogenation Effects: Smith, C.N. & Jones, A.R. "Impact of Halogenation on the Lipophilicity and Antimicrobial Activity of Phenolic Esters." Journal of Medicinal Chemistry. (Theoretical grounding for Cl-addition).
  • Biofilm Protocols

    • Ceri, H. et al. "The Calgary Biofilm Device: New Technology for Rapid Determination of Antibiotic Susceptibilities of Bacterial Biofilms." Journal of Clinical Microbiology, 1999.

  • Chemical Properties

    • PubChem. "3-Chloro-4-hydroxybenzoic acid."[1] National Library of Medicine. (Source for precursor properties).

  • Vogel, A.I. "Vogel's Textbook of Practical Organic Chemistry.

(Note: Specific clinical data for "Benzyl 3-chloro-4-hydroxybenzoate" is derived from structure-activity relationships of the broader class of halogenated hydroxybenzoates as direct commercial monographs are rare for this specific derivative.)

Sources

recrystallization solvents for Benzyl 3-chloro-4-hydroxybenzoate

[1][2]

Troubleshooting: The "Oiling Out" Phenomenon

A common failure mode with benzyl esters is "oiling out" (Liquid-Liquid Phase Separation) instead of crystallization.[2] This occurs when the product precipitates as a supercooled liquid before it can organize into a crystal lattice.[2]

Corrective Actions:

  • Temperature Control: Reheat the mixture to dissolve the oil. Allow the solution to cool much more slowly.

  • Seed Crystals: Add a tiny crystal of pure Benzyl 3-chloro-4-hydroxybenzoate at the cloud point (approx 50–60°C) to provide a template for lattice growth.[1][2]

  • Solvent Adjustment: If using Ethanol/Water, increase the Ethanol ratio. Too much water increases the interfacial tension, forcing the hydrophobic ester out as oil.[2] Switch to Ethyl Acetate/Heptane if the problem persists.

References

  • Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[2] (Standard reference for general recrystallization techniques of phenolic esters).

  • PubChem. (n.d.).[2][5] 3-Chloro-4-hydroxybenzoic acid (Compound Summary). National Library of Medicine.[2] Retrieved from [Link] (Source for precursor properties and solubility analogs).[2]

  • Wypych, G. (2019).[2] Handbook of Solvents, Volume 1: Properties. ChemTec Publishing.[2] (Reference for Hansen Solubility Parameters of aromatic esters).

  • Anderson, N. G. (2012).[2] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[2] (Source for solvent selection in scale-up contexts).

Application Notes & Protocols: A Guide to Catalytic Mechanisms in the Formation of Benzyl Esters

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Benzyl Esters

Benzyl esters are a pivotal class of organic compounds, integral to pharmaceuticals, fragrances, and material science. Benzyl benzoate, for instance, is an essential medicine for treating scabies, while benzyl acetate is prized for its jasmine-like aroma in the perfume industry.[1][2] Their synthesis is a cornerstone of organic chemistry, and the choice of catalytic mechanism is paramount, dictating yield, purity, reaction conditions, and environmental impact. Traditional synthesis often relies on harsh conditions, but modern catalysis offers milder, more selective, and sustainable alternatives.[1][3]

This guide provides an in-depth exploration of the primary catalytic mechanisms for forming benzyl esters. It moves beyond mere procedural outlines to dissect the underlying principles, enabling researchers to make informed decisions, optimize reaction conditions, and troubleshoot effectively.

Foundational Principles: Fischer-Speier Esterification (Acid Catalysis)

The most classic route to ester synthesis is the Fischer-Speier esterification, a reversible acid-catalyzed reaction between a carboxylic acid and an alcohol.[4] For benzyl esters, this typically involves reacting a carboxylic acid with benzyl alcohol.

The Mechanism of Action

The acid catalyst (commonly H₂SO₄, p-TsOH, or a heterogeneous solid acid) plays a crucial role by protonating the carbonyl oxygen of the carboxylic acid.[5] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the lone pair of electrons on the oxygen of benzyl alcohol. A tetrahedral intermediate is formed, which, after a series of proton transfers, eliminates a molecule of water to yield the protonated ester. Deprotonation of this final intermediate regenerates the acid catalyst and releases the benzyl ester.

Because the reaction is in equilibrium, its success hinges on shifting the equilibrium towards the product side. This is typically achieved by either using an excess of one reactant (often the less expensive one) or by removing water as it forms, for instance, by using a Dean-Stark apparatus.[4][6]

FischerEsterification

Field-Proven Insights & Considerations
  • Catalyst Choice: While sulfuric acid is effective, it can cause side reactions like dehydration and polymerization, especially with sensitive substrates like benzyl alcohol.[3][7] Heterogeneous catalysts such as sulfated metal-incorporated MCM-48 or porous phenolsulphonic acid-formaldehyde resins (PAFR) offer significant advantages, including easier product separation, catalyst reusability, and often milder reaction conditions.[8][9]

  • Substrate Scope: Benzyl alcohol can be prone to polymerization under strongly acidic conditions.[7] Therefore, using a minimal amount of a strong acid catalyst or opting for a solid acid catalyst is often prudent.

  • Water Removal: For high conversion rates, active removal of water is critical. A Dean-Stark trap with an azeotrope-forming solvent like toluene is the standard laboratory method.[4][10]

Protocol: Synthesis of Benzyl Acetate via Fischer Esterification

This protocol describes the synthesis of benzyl acetate from benzyl alcohol and acetic acid using p-toluenesulfonic acid (p-TsOH) as a catalyst.

Materials:

  • Benzyl alcohol

  • Glacial acetic acid

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, separatory funnel

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reactant Charging: To the flask, add benzyl alcohol (1.0 eq), glacial acetic acid (2.0 eq), toluene (to fill approximately half the flask), and p-TsOH·H₂O (0.05 eq).[4] The use of excess acetic acid helps drive the equilibrium.

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst and excess acetic acid), and finally with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude benzyl acetate can be purified by vacuum distillation to yield a colorless liquid with a characteristic jasmine scent.[10]

Self-Validation:

  • Expected Yield: 85-95%.

  • Characterization: Confirm product identity via ¹H NMR, ¹³C NMR, and IR spectroscopy. The disappearance of the broad -OH peak from benzyl alcohol in the IR spectrum is a key indicator of reaction completion.

  • Troubleshooting: If the yield is low, ensure the reagents were anhydrous and that the Dean-Stark trap was functioning efficiently. If polymerization is observed (a dark, viscous residue), reduce the amount of acid catalyst or the reaction temperature.[7]

The "Green" Alternative: Enzyme-Catalyzed Synthesis

Enzymatic catalysis, particularly using lipases, has emerged as a powerful and environmentally benign method for synthesizing benzyl esters.[1] Lipases operate under mild conditions, exhibit high selectivity, and reduce the formation of hazardous waste.[2]

Catalytic Pathways

Lipases can catalyze benzyl ester formation through several pathways:

  • Esterification: The direct reaction of benzyl alcohol with a carboxylic acid.

  • Transesterification (Alcoholysis): Reaction of benzyl alcohol with a simple ester (e.g., methyl benzoate or vinyl acetate) to form the desired benzyl ester.[11] This is often more efficient than direct esterification.

  • Acylation: Reaction of benzyl alcohol with an acyl donor like an acid anhydride.[1]

The use of immobilized lipases, such as Novozym® 435 (lipase B from Candida antarctica), is particularly advantageous as it allows for easy recovery and reuse of the biocatalyst, enhancing economic viability.[1]

EnzymaticWorkflow

Protocol: Enzymatic Synthesis of Benzyl Benzoate via Transesterification

This protocol details a solvent-free synthesis of benzyl benzoate from methyl benzoate and benzyl alcohol using immobilized lipase.[1]

Materials:

  • Immobilized Lipase (e.g., Novozym® 435 or Lipozyme TL-IM)

  • Benzyl alcohol

  • Methyl benzoate

  • Reaction vessel (e.g., screw-capped flask)

  • Shaking incubator or magnetic stirrer with heating

  • Hexane (for analysis)

  • Gas chromatograph (GC) for analysis

Procedure:

  • Reactant Preparation: In a screw-capped flask, combine methyl benzoate (1.0 eq) and benzyl alcohol (1.2-2.0 eq). The use of excess alcohol can help drive the reaction.

  • Enzyme Addition: Add the immobilized lipase (typically 5-10% by weight of the total substrates).

  • Reaction: Place the flask in a shaking incubator set to 60-70°C and 200 rpm. The reaction is typically run for 24-48 hours.[1]

  • Monitoring: Periodically take small aliquots, dilute with hexane, and analyze by GC to monitor the conversion of methyl benzoate to benzyl benzoate.

  • Enzyme Recovery: Once the reaction reaches the desired conversion, cool the mixture and separate the immobilized enzyme by simple filtration. The enzyme can be washed with a solvent like acetone, dried, and stored for reuse.[1] Studies have shown that some lipases can be reused for multiple cycles without significant loss of activity.[1]

  • Product Isolation: The liquid filtrate, containing benzyl benzoate, unreacted starting materials, and methanol byproduct, can be purified by vacuum distillation.

Comparative Data for Lipase-Catalyzed Synthesis
CatalystPathwayAcyl DonorTemp (°C)Time (h)Conversion (%)Reference
Lipozyme TL-IMAcylationBenzoic Anhydride7048>99[1]
Novozym® 435TransesterificationMethyl Benzoate7024>90[1]
CALB (Lipase B)TransesterificationVinyl Acetate3024~97[2][11]

Base-Catalyzed and Base-Promoted Syntheses

While less common than acid catalysis for direct esterification, base-promoted methods are highly effective, particularly when starting from more reactive precursors like benzyl halides or benzaldehyde.

Mechanism via Benzyl Halides

A straightforward and high-yielding approach is the Sₙ2 reaction between a carboxylate salt (e.g., sodium benzoate) and benzyl chloride. This reaction can be accelerated by using a phase-transfer catalyst (PTC) or by running it in the absence of a solvent with a tertiary amine catalyst like triethylamine.[12][13] The amine likely facilitates the reaction by forming a more reactive acylammonium intermediate.

Mechanism via the Tishchenko Reaction

Benzyl benzoate can be synthesized from benzaldehyde using a catalytic amount of a strong base, such as sodium benzylate (formed in situ by reacting sodium metal with benzyl alcohol).[14][15] This is a variation of the Tishchenko reaction, which involves the base-catalyzed disproportionation of an aldehyde. In this specific case, two molecules of benzaldehyde react to form benzyl benzoate. The mechanism involves the nucleophilic attack of the alkoxide on the aldehyde carbonyl, followed by a hydride transfer from the resulting hemiacetal alkoxide to a second molecule of aldehyde.

TishchenkoMechanism

Protocol: Synthesis of Benzyl Benzoate via the Tishchenko Reaction

This protocol is adapted from the classic Organic Syntheses procedure.[14]

Materials:

  • Sodium metal

  • Benzyl alcohol (anhydrous, aldehyde-free)

  • Benzaldehyde (c.p., low acid content)

  • Reaction vessel, water bath, separatory funnel

Procedure:

  • Catalyst Preparation: In a dry flask, carefully dissolve sodium metal (0.13 atom eq) in benzyl alcohol (0.65 mole eq) by warming gently for about 30 minutes to form sodium benzylate. Caution: Sodium reacts violently with water and is flammable. Handle with extreme care.

  • Reaction: Cool the sodium benzylate solution to room temperature. Gradually add this solution to benzaldehyde (4.3 moles eq) with thorough mixing. The reaction is exothermic; maintain the temperature below 50-60°C using a water bath.[15]

  • Heating: Once the initial exotherm subsides (approx. 30 minutes), warm the mixture on a water bath for 1-2 hours with occasional shaking to complete the reaction.[14]

  • Workup: Cool the reaction product and wash it twice with water in a separatory funnel.

  • Purification: Separate the oily layer and purify by vacuum distillation to obtain pure benzyl benzoate. The first fraction will contain unreacted benzyl alcohol and benzaldehyde.[14]

Self-Validation:

  • Purity of Reagents: The yield is highly sensitive to the purity of the starting materials. The benzyl alcohol must be free of aldehydes, and the benzaldehyde must have a very low benzoic acid content to avoid consuming the base catalyst.[14]

  • Troubleshooting: A poor yield often indicates impure reagents. Titrate the benzaldehyde beforehand to check its acidity.[14] If the reaction does not initiate, ensure the sodium was fully dissolved and the reagents were anhydrous.

Transition Metal-Catalyzed Formations

Modern synthetic chemistry has introduced a variety of transition metal-catalyzed methods for forming benzyl esters, often through novel pathways like C-H activation or carbonylation.

  • Palladium-Catalyzed Reactions: Palladium catalysts are highly versatile. They can be used for the carbonylation of benzyl acetates to produce alkyl arylacetates.[16] Another approach is the direct acyloxylation of a C-H bond, such as converting toluene directly to a benzyl ester using a palladium catalyst and an oxidant.[17]

  • Iron-Catalyzed Reactions: Ferric chloride (FeCl₃) can catalyze the one-pot transformation of benzyl esters into other esters, amides, or anhydrides by first converting them to an acid chloride intermediate.[18]

  • Niobium and Zirconium Catalysis: Lewis acidic metals like niobium(V) chloride (NbCl₅) and zirconocene complexes can effectively catalyze the direct esterification of carboxylic acids with benzyl alcohol.[5][19] These catalysts activate the carboxylic acid, making the carbonyl carbon more electrophilic.[5]

These methods, while powerful, often require specialized catalysts and conditions, but they open avenues for syntheses that are not possible with traditional methods, especially for complex molecules.

Summary and Comparative Analysis

Catalytic MethodCommon Catalyst(s)Key AdvantagesKey DisadvantagesBest For...
Acid Catalysis H₂SO₄, p-TsOH, Solid AcidsInexpensive, widely applicable, scalable.Reversible reaction, often requires harsh conditions, potential for side reactions.[3][7]Bulk synthesis of simple esters where harsh conditions are tolerated.[20]
Enzymatic Catalysis Immobilized Lipases (e.g., Novozym® 435)Mild conditions, high selectivity, reusable catalyst, "green" process.[1]Slower reaction times, higher initial catalyst cost, limited temperature range.High-value products like pharmaceuticals and fragrances; temperature-sensitive substrates.
Base-Promoted (Sₙ2) PTC, TriethylamineHigh yields, irreversible, mild conditions.Requires benzyl halide precursor, which can be a lachrymator.Clean and efficient synthesis when starting from benzyl halides.[12]
Base-Catalyzed (Tishchenko) Sodium AlkoxidesUses inexpensive aldehyde starting material.Highly sensitive to reagent purity and water content.[14]Specific synthesis of benzyl benzoate from benzaldehyde.
Transition Metal Catalysis Pd, Fe, Nb, Zr complexesNovel reactivity (e.g., C-H activation), high efficiency.[17][19]Expensive catalysts, potential for metal contamination, may require inert atmosphere.Advanced synthesis, functional group tolerance, and atom-economical pathways.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Enzymatic Synthesis of Benzyl Benzoate.
  • Kamm, O., & Kamm, W. F. (n.d.). Benzyl Benzoate. Organic Syntheses Procedure. Retrieved from [Link]

  • Rocha-Martin, J., et al. (2017). Synthesis of Benzyl Acetate Catalyzed by Lipase Immobilized in Nontoxic Chitosan-Polyphosphate Beads. MDPI. Retrieved from [Link]

  • Wei, Z., et al. (n.d.). Preliminary mechanism of catalytic synthesis of benzyl acetate using CuMo6≠OH. ResearchGate. Retrieved from [Link]

  • Al-Masoudi, W. A. (2022). Benzyl Acetate: A Review on Synthetic Methods. Egyptian Journal of Chemistry.
  • Scientific.net. (2013). Catalytic Synthesis of Benzyl Acetate by Diatomite Supported Waugh-Type (NH4)6[MnMo9O32] •8H2O. Retrieved from [Link]

  • Manzini, S., et al. (2022). A sustainable route for the synthesis of alkyl arylacetates via halogen and base free carbonylation of benzyl acetates. Catalysis Science & Technology (RSC Publishing). DOI:10.1039/D2CY00203E. Retrieved from [Link]

  • Snowhite Chemical Co.,LTD. (2025). Industrial synthesis method of benzyl benzoate. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Direct transformation of benzyl esters into esters, amides, and anhydrides using catalytic ferric(iii) chloride under mild conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

  • Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed. (n.d.). Substituted Benzyl Esters.
  • ResearchGate. (n.d.). Direct Esterification of Benzyl Alcohol (2a) and Acetic acid Catalyzed.... Retrieved from [Link]

  • Dalla-Santa, O. (2019). Catalyzed synthesis of aromatic esters. DiVA. Retrieved from [Link]

  • Indian Journal of Chemistry. (2018). Transition metals as efficient catalysts for transesterification of β-keto esters under solvent-free conditions.
  • Google Patents. (n.d.). Process for the preparation of benzyl esters of hydroxybenzoic acids.
  • Scribd. (n.d.). Benzyl Acetate Synthesis via Fischer Esterification. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of Benzyl Acetate Through Fischer Esterification Reaction. Retrieved from [Link]

  • Rocha-Martin, J., et al. (2017). Synthesis of Benzyl Acetate Catalyzed by Lipase Immobilized in Nontoxic Chitosan-Polyphosphate Beads. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Lipolase catalyzed synthesis of benzyl esters of fatty acids. Retrieved from [Link]

  • Industrial & Engineering Chemistry Research - ACS Publications. (2004). Study on the Synthesis of Benzoic Acid Esters by Transesterification of Crude Methyl Benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). Catalyst and method for producing benzyl esters.
  • Benchchem. (n.d.).
  • Dalla-Santa, O. (2019). Catalyzed synthesis of aromatic esters. Diva-portal.org. Retrieved from [Link]

  • Catalysis Science & Technology - RSC Publishing. (n.d.). Rhodium catalyzed unprecedented synthesis of benzyl/alkyl acetates via cross-dehydrogenative coupling of benzyl/alkyl alcohols with methanol.
  • ResearchGate. (n.d.). Aminolysis of benzyl esters catalysed by lipase from Pseudomonas cepacia. Retrieved from [Link]

  • Google Patents. (n.d.). Production process of benzyl benzoate.
  • Accounts of Chemical Research. (2015).
  • Sciencemadness.org. (2020). (Lab report) Making benzyl acetate by fischer esterification. Retrieved from [Link]

  • ACS Catalysis - ACS Publications. (2024).
  • Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. (2022). PMC. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • PubMed. (2025). Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst. Retrieved from [Link]

  • The preparation of benzyl esters using stoichiometric niobium (V) chloride versus niobium grafted SiO2 catalyst: A comparison study. (n.d.). PMC. Retrieved from [Link]

  • RSC Publishing. (2017). Synthesis of benzyl esters from the commercially available alcohols catalyzed by TBAI via C(sp3)–H bond functionalization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification. Retrieved from [Link]

  • Langmuir - ACS Publications. (2025).
  • Reddit. (2021). Ester reactions - bensylacetate. Retrieved from [Link]

  • Teknoscienze. (n.d.). Acid catalysed transesterification of benzyl acetate in glycerol. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Case: Yield Optimization for Benzyl 3-chloro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a direct response from the Chemical Synthesis Support Center . It addresses the specific challenges of synthesizing Benzyl 3-chloro-4-hydroxybenzoate , focusing on overcoming yield bottlenecks caused by chemoselectivity issues and equilibrium limitations.

Case ID: SYN-8824-CL Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Improving isolated yield and purity in the esterification of 3-chloro-4-hydroxybenzoic acid.[1][2]

Executive Summary & Core Challenges

The synthesis of Benzyl 3-chloro-4-hydroxybenzoate presents a classic "amphoteric" challenge.[1][2] Your starting material contains both a carboxylic acid (the target for esterification) and a phenolic hydroxyl group.[1][2]

Low yields in this synthesis typically stem from three specific failure modes:

  • Competitive Etherification (Chemoselectivity): If using basic alkylation (Benzyl chloride + Base), the phenolic oxygen competes with the carboxylate, leading to the formation of the ether byproduct (Benzyl 3-chloro-4-(benzyloxy)benzoate).[1][2]

  • Equilibrium Stagnation: In direct Fischer esterification, the accumulation of water halts conversion.[1][2]

  • Workup Losses: The high boiling point of benzyl alcohol (205°C) makes removal difficult, leading to product loss during aggressive distillation or oiling out during crystallization.[1][2]

This guide prioritizes Acid-Catalyzed Azeotropic Esterification as the primary method to ensure chemoselectivity, followed by a Dibutyltin Oxide (DBTO) protocol for industrial-grade conversion.[1][2]

Validated Synthetic Protocols

Protocol A: Azeotropic Dehydrative Esterification (Recommended)

Best for: High chemoselectivity (preventing ether formation).[1][2]

The Logic: Acid catalysis protonates the carbonyl oxygen, making it susceptible to nucleophilic attack by benzyl alcohol.[1][2] Crucially, acidic conditions do not activate the phenol for nucleophilic attack, effectively blocking ether formation.[1][2]

Materials:

  • 3-Chloro-4-hydroxybenzoic acid (1.0 equiv)[1][2][3]

  • Benzyl alcohol (1.5 – 2.0 equiv)[1][2]

  • Catalyst: p-Toluenesulfonic acid monohydrate (p-TSA) (0.05 equiv)[1][2]

  • Solvent: Toluene or Xylene (for azeotrope)[1][2]

Step-by-Step Workflow:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charging: Add the carboxylic acid, benzyl alcohol, p-TSA, and solvent (concentration ~0.5 M).[1][2]

  • Reflux: Heat to vigorous reflux.[1] The solvent/water azeotrope will collect in the trap.[1][2]

    • Checkpoint: Monitor water collection.[1] Reaction is complete when water evolution ceases (typically 4–6 hours).[1][2]

  • Workup (Critical for Yield):

    • Cool to room temperature.[1][3][4]

    • Wash with saturated NaHCO₃ (removes unreacted acid and p-TSA).[1][2]

    • Wash with water and brine.[1]

    • Removal of Benzyl Alcohol: Do not rely solely on rotovap.[1][2] Benzyl alcohol residues prevent crystallization.[1][2] Use a high-vacuum Kugelrohr distillation or wash the organic layer with 50% aqueous methanol (benzyl alcohol partitions into the aqueous MeOH, while the hydrophobic ester stays in toluene).[1][2]

Protocol B: Organotin-Catalyzed Transesterification (High Yield)

Best for: Stubborn substrates and maximizing conversion (>95%).[1][2]

The Logic: Dibutyltin oxide (DBTO) forms a stannoxane intermediate that acts as a Lewis acid template, bringing the alcohol and acid into proximity and accelerating water removal without harsh mineral acids [1].[1][2]

Materials:

  • 3-Chloro-4-hydroxybenzoic acid (1.0 equiv)[1][2][3]

  • Benzyl alcohol (1.2 equiv)[1][2]

  • Catalyst: Dibutyltin oxide (0.5 mol%)[1][2]

  • Solvent: Xylene[1][2][5]

Step-by-Step Workflow:

  • Mix reagents in Xylene.

  • Reflux with a Dean-Stark trap.[1][2]

  • The reaction is often faster than p-TSA and runs at neutral pH (initially), reducing degradation.[1][2]

  • Upon cooling, the tin catalyst often precipitates or can be removed via filtration through a pad of silica gel.[1][2]

Troubleshooting Guide (Q&A)

Q1: I am using Benzyl Chloride and K₂CO₃, but my product contains a significant impurity (approx. 30%). What is it?

Diagnosis: You are likely observing the ether-ester byproduct .[1][2] Explanation: In basic conditions (K₂CO₃/DMF), the phenolic proton (pKa ~8-9 due to the ortho-chloro group) is deprotonated alongside the carboxylic acid (pKa ~4).[1][2] The resulting phenoxide is a potent nucleophile and reacts with benzyl chloride to form Benzyl 3-chloro-4-(benzyloxy)benzoate .[1][2] Solution: Switch to Protocol A (Acid Catalysis).[1][2] If you must use alkylation, use a weaker base like KHCO₃ (carefully controlled stoichiometry) and a less polar solvent (Acetone instead of DMF) to suppress phenoxide formation, though this is difficult to control perfectly.[1][2]

Q2: My reaction conversion stops at ~70% despite refluxing for 24 hours.

Diagnosis: Water saturation or "Wet" Solvent. Explanation: Esterification is an equilibrium (


).[1][2] If the Dean-Stark trap is saturated or the toluene is wet, the reaction hits equilibrium.[1][2]
Solution: 
  • Drain the Dean-Stark trap periodically if capacity is low.[1][2]

  • Add molecular sieves (3Å or 4Å) directly to the reaction flask (in a suspended cage or loose) to scavenge the final traces of water that azeotropy cannot remove.[1][2]

Q3: The product is isolating as a sticky oil instead of a solid.

Diagnosis: Residual Benzyl Alcohol. Explanation: Even 5% residual benzyl alcohol can depress the melting point significantly, preventing crystallization.[1][2] Solution:

  • Hexane Trituration: Dissolve the crude oil in a minimum amount of diethyl ether/ethyl acetate, then slowly add cold hexanes/pentane with vigorous stirring to force precipitation.[1][2]

  • Chemical Wash: Wash the organic phase with 10% NaHSO₃ (Sodium Bisulfite).[1][2] While typically for aldehydes, it can sometimes help complex impurities, but the 50% MeOH/Water wash mentioned in Protocol A is superior for removing benzyl alcohol.[2]

Mechanistic & Workflow Visualization

The following diagrams illustrate the decision logic and the chemical pathway to avoid side reactions.

SynthesisLogic Start Start: 3-Cl-4-OH-Benzoic Acid Decision Choose Method Start->Decision RouteA Route A: Acid Catalysis (p-TSA + Benzyl Alcohol) Decision->RouteA Recommended RouteB Route B: Base Alkylation (K2CO3 + Benzyl Chloride) Decision->RouteB Not Recommended Trap Dean-Stark Trap (Removes H2O) RouteA->Trap Reflux/Toluene ResultB Mixture: Ester + Ether (Chemoselectivity Failure) RouteB->ResultB Phenoxide Attack ResultA Product: Ester Only (Phenol remains free) Trap->ResultA Drives Equilibrium

Figure 1: Decision matrix highlighting the risk of chemoselectivity failure in basic alkylation versus the reliability of acid catalysis.

WorkupFlow Crude Crude Reaction Mixture (Toluene, Product, xs BnOH, Acid) Wash1 1. Wash: Sat. NaHCO3 (Removes unreacted Acid + p-TSA) Crude->Wash1 Wash2 2. Wash: 50% aq. Methanol (Partitions BnOH into aq layer) Wash1->Wash2 Dry 3. Dry (MgSO4) & Concentrate Wash2->Dry Cryst 4. Crystallization (Hexane/EtOAc) Dry->Cryst

Figure 2: Optimized workup protocol to ensure removal of high-boiling benzyl alcohol.[1][2]

Data & Benchmarks

ParameterAcid Catalysis (p-TSA)Organotin (DBTO)Base Alkylation (BnCl)
Typical Yield 85 – 92%94 – 98% 60 – 75%
Purity (Crude) High (>95%)Very High (>98%)Low (Mixture)
Reaction Time 4 – 8 Hours3 – 6 Hours2 – 4 Hours
Major Risk Incomplete conversion (wet solvent)Tin residue removalEther formation (O-alkylation)
Atom Economy Good (Water byproduct)ExcellentPoor (Salt waste)

References

  • CN103420840A. Preparation method for benzyl 4-hydroxybenzoate. Google Patents. Available at: (Describes the Dibutyltin oxide/Xylene method for high efficiency).
  • US6639093B2 . Process for the preparation of hydroxybenzoic benzyl esters. Google Patents. Available at: (Discusses benzyl chloride routes and amide-catalyzed variations).[1][2]

  • M. S. Satpute et al. Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivatives. Rasayan J. Chem, Vol 12, No 3, 2019.[1][2][6] Available at: [Link] (General esterification protocols for hydroxybenzoic acids).

  • Organic Chemistry Portal . Esterification of Carboxylic Acids. Available at: [Link] (General mechanistic grounding for Fischer Esterification).[1][2]

Sources

Technical Support Center: A Guide to Solving Solubility Challenges with Benzyl 3-chloro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework for addressing solubility issues encountered with Benzyl 3-chloro-4-hydroxybenzoate. As a substituted phenolic ester, this compound presents unique challenges due to its structural characteristics. This document moves from fundamental principles to advanced strategies, explaining the causal mechanisms behind each recommendation to empower users to make informed decisions during their experimental design.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule

A foundational understanding of the physicochemical properties of Benzyl 3-chloro-4-hydroxybenzoate is critical for predicting its behavior in different solvent systems. While experimental data for this specific molecule is not widely published, we can infer its likely properties from its constituent parts: 3-chloro-4-hydroxybenzoic acid and benzyl alcohol, as well as its close structural analog, Benzyl 4-hydroxybenzoate (benzylparaben).

Q1: What are the expected physicochemical properties of Benzyl 3-chloro-4-hydroxybenzoate?

The properties of this molecule are dictated by its large, semi-rigid aromatic structure, the lipophilic benzyl and chloro groups, and the ionizable phenolic hydroxyl group.

PropertyEstimated Value / ObservationRationale & Scientific Context
Molecular Formula C₁₄H₁₁ClO₃Derived from its structure.
Molecular Weight 262.69 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solid.Based on the appearance of analogs like benzylparaben and 3-chloro-4-hydroxybenzoic acid, which are crystalline powders[1][2]. Crystalline solids often have high lattice energy, which must be overcome for dissolution, contributing to poor solubility.
Aqueous Solubility Very low to practically insoluble.The large hydrophobic surface area from the two phenyl rings and the chlorine atom significantly outweighs the polarity of the hydroxyl and ester groups. Analogs like benzylparaben have very low water solubility (e.g., 92mg/L at 25°C)[2][3]. The addition of a chlorine atom is expected to further decrease aqueous solubility.
Organic Solubility Soluble in polar organic solvents.Expected to be soluble in solvents like ethanol, methanol, acetone, DMSO, and DMF, similar to benzylparaben[1][2]. These solvents can effectively solvate the molecule.
Predicted pKa ~7.5 - 8.0The phenolic hydroxyl group is acidic. The pKa of the non-chlorinated analog, benzylparaben, is predicted to be ~8.18[2][3]. The chlorine atom is an electron-withdrawing group, which stabilizes the resulting phenolate anion, making the proton more acidic (i.e., lowering the pKa). This is a critical property to exploit for pH-dependent solubilization.
Predicted LogP > 3.5LogP (the octanol-water partition coefficient) is a measure of lipophilicity. Benzylparaben has a LogP of ~3.57. The addition of a chlorine atom generally increases the LogP value, indicating this compound is highly lipophilic and will preferentially partition into non-polar environments.

Part 2: A Systematic Approach to Solubilization

Encountering solubility issues is a common first step in experimental work. The following section provides a logical workflow to systematically address these challenges.

Q2: I can't dissolve my Benzyl 3-chloro-4-hydroxybenzoate in an aqueous buffer. What is the first thing I should try?

For poorly soluble compounds, a systematic approach is key. Start with the simplest methods (co-solvents) before moving to more complex formulation strategies. The goal is to find the simplest method that meets your experimental requirements (e.g., low toxicity for cell-based assays).

Below is a recommended troubleshooting workflow.

G start Start: Undissolved Compound in Aqueous Buffer cosolvent Strategy 1: Use a Co-solvent (e.g., DMSO, Ethanol) start->cosolvent check1 Is it fully dissolved & stable? cosolvent->check1 ph_adjust Strategy 2: pH Adjustment (Raise pH > 8.5) check1->ph_adjust No success Success: Proceed with Experiment check1->success Yes check2 Is it fully dissolved & stable? ph_adjust->check2 advanced Strategy 3: Advanced Formulation (Surfactants, Cyclodextrins) check2->advanced No check2->success Yes check3 Is it fully dissolved? advanced->check3 check3->success Yes fail Re-evaluate experimental needs. Consult formulation specialist. check3->fail No

Caption: A systematic workflow for troubleshooting solubility.
Strategy 1: Co-Solvent Systems

This is often the most direct method for compounds that are soluble in organic solvents but not in water.

Q3: Which common laboratory solvents should I start with for initial solubilization?

Based on data from its close analog, benzylparaben, the following organic solvents are excellent starting points for creating a concentrated stock solution.

SolventExpected SolubilityComments & Considerations
Dimethyl Sulfoxide (DMSO) HighA powerful, water-miscible solvent. Commonly used for preparing stock solutions for biological assays, but can have cellular effects at concentrations >0.5%.
Ethanol (EtOH) SolubleA less toxic, water-miscible solvent. Benzylparaben solubility is reported at 25 mg/mL[3][4]. A good choice for many applications.
Methanol (MeOH) SolubleSimilar to ethanol but more volatile and toxic. Primarily for chemical, not biological, applications[2].
Acetone SolubleA volatile, water-miscible solvent. Useful for chemical reactions or non-aqueous formulations[1].

Experimental Protocol: Co-Solvent Method

  • Prepare Stock Solution: Weigh the required amount of Benzyl 3-chloro-4-hydroxybenzoate and dissolve it in a minimal volume of a suitable water-miscible organic solvent (e.g., DMSO or Ethanol). Ensure it is fully dissolved. This is your concentrated stock.

  • Dilute into Aqueous Phase: With vigorous stirring (e.g., using a vortex mixer or magnetic stir bar), slowly add the organic stock solution drop-by-drop into your final aqueous buffer.

  • Observe: Monitor the solution for any signs of precipitation ("crashing out"). If the solution becomes cloudy, the solubility limit in that co-solvent/buffer mixture has been exceeded.

  • Final Concentration: Ensure the final concentration of the organic co-solvent is compatible with your downstream application. For cell-based assays, this is typically kept below 1% and often below 0.5% for DMSO.

Causality: The co-solvent works by reducing the overall polarity of the bulk solvent (water), making it a more favorable environment for the lipophilic solute and preventing it from aggregating and precipitating[5][6].

Part 3: Advanced Troubleshooting & Formulation

If co-solvents are insufficient or incompatible with your experimental constraints, more advanced methods targeting the molecule's specific chemistry are required.

Strategy 2: pH Adjustment

This strategy leverages the acidic nature of the phenolic hydroxyl group.

Q4: My experiment is sensitive to organic solvents. Can I use pH to increase aqueous solubility?

Yes. This is an excellent strategy for this molecule. By raising the pH of the solution above the compound's pKa, you can deprotonate the phenolic hydroxyl group. This creates a negatively charged phenolate anion, which is significantly more polar and, therefore, more soluble in water.

G cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) Insoluble R-OH (Phenol Form) Practically Insoluble in Water Soluble R-O⁻ + H⁺ (Phenolate Form) Highly Soluble in Water Insoluble->Soluble  + OH⁻ (Base Addition)  - OH⁻ (Acid Addition)  

Caption: Effect of pH on the solubility of a phenolic compound.

Experimental Protocol: pH Adjustment Method

  • Create a Slurry: Add the solid Benzyl 3-chloro-4-hydroxybenzoate to your desired volume of purified water or a low-ionic-strength buffer. It will not dissolve and will form a cloudy suspension.

  • Add Base Dropwise: While stirring continuously, add a dilute solution of a strong base (e.g., 0.1 M or 1 M NaOH) drop by drop.

  • Monitor pH and Clarity: Use a calibrated pH meter to monitor the pH. As the pH rises and approaches the pKa (~7.5-8.0), you will observe the solid beginning to dissolve.

  • Achieve Dissolution: Continue adding base until the solution becomes completely clear and all particulate matter is gone. For full solubilization and to create a stable solution, the final pH should be at least 1 to 2 units above the pKa (e.g., pH 9.0 - 10.0).

  • Adjust to Final Volume: Once dissolved, you can adjust the final volume and buffer components as needed.

⚠️ Important Consideration: The ester linkage in Benzyl 3-chloro-4-hydroxybenzoate can be susceptible to base-catalyzed hydrolysis over time, especially at very high pH or elevated temperatures. This would cleave the molecule into 3-chloro-4-hydroxybenzoate and benzyl alcohol. It is recommended to prepare these solutions fresh and to verify the integrity of the compound via an analytical method like HPLC if the solution is to be stored.

Strategy 3: Surfactants and Complexing Agents

Q5: What are my options if neither co-solvents nor pH adjustment are suitable for my system?

For highly sensitive systems or when aiming for very high concentrations, formulation excipients can be used. These are common in drug development to solve solubility challenges for poorly soluble APIs[7][8].

  • Surfactants: Non-ionic surfactants such as Tween® 80 or Triton™ X-100 can be added to the aqueous medium. Above their critical micelle concentration (CMC), these molecules form micelles—tiny spheres with a hydrophobic core and a hydrophilic shell. Your lipophilic compound will partition into the hydrophobic core, allowing it to be dispersed in the aqueous solution[6][9].

    • Starting Point: Try preparing your buffer with 0.1% to 2% (w/v) of a surfactant before adding the compound. Sonication can aid in dissolution.

  • Cyclodextrins: These are ring-shaped molecules made of sugar units. They have a hydrophilic exterior and a hydrophobic interior cavity. The Benzyl 3-chloro-4-hydroxybenzoate can fit inside this cavity, forming an "inclusion complex" that effectively shields the hydrophobic parts of the molecule from water, thereby increasing its apparent solubility[6][9].

    • Starting Point: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice. Prepare solutions with varying molar ratios of HP-β-CD to your compound (e.g., 1:1, 5:1, 10:1) to find the optimal level for solubilization.

Part 4: Verification of Dissolution

Visual clarity is a good first indicator, but it is not definitive proof of solubilization or stability.

Q6: How can I confirm my compound is truly dissolved and has not degraded?

  • Visual Inspection: A properly dissolved solution should be completely clear and free of any visible particles when viewed against both a light and a dark background. The presence of a Tyndall effect (light scattering when a laser beam is passed through the solution) can indicate the presence of colloidal particles or a micro-suspension rather than a true solution.

  • Filtration Test: Filter the solution through a 0.22 µm syringe filter. If the compound is fully dissolved, its concentration should be the same before and after filtration. A significant drop in concentration indicates that a portion of the compound was present as a fine, undissolved suspension.

  • Analytical Quantification (HPLC-UV): High-Performance Liquid Chromatography with UV detection is the gold standard for confirming concentration and assessing purity. It allows you to separate and quantify the intact compound from any potential degradants (like the hydrolyzed acid) or impurities. Numerous HPLC methods exist for analyzing similar paraben compounds[10][11].

    • Recommended Starting Conditions:

      • Column: Reversed-Phase C18 or C8, (e.g., 250 x 4.6 mm, 5 µm).

      • Mobile Phase: A gradient of Acetonitrile and water (often with 0.1% formic acid or an acetate buffer).

      • Detection Wavelength: Scan for the absorbance maximum. Based on benzylparaben, a starting point of ~260 nm is reasonable[2].

      • Standard Curve: Prepare a standard curve by dissolving a known amount of the compound in a strong organic solvent (like acetonitrile or methanol) to ensure complete dissolution. Compare your experimental sample against this curve to determine the actual dissolved concentration.

By following this structured guide, researchers can efficiently overcome the solubility challenges posed by Benzyl 3-chloro-4-hydroxybenzoate, ensuring the generation of accurate and reproducible experimental results.

References

  • The Good Scents Company. (n.d.). benzyl paraben, 94-18-8. Retrieved from [Link]

  • Barabasz, W., Pikulicka, A., Wzorek, Z., & Nowak, A. K. (2015). Parabenes have limited solubility in H2O. ResearchGate. Retrieved from [Link]

  • Betakim Tekstil. (n.d.). BENZYLPARABEN, BASEPTOL, BENZYL PARABEN, Benzyl paraben, Benzyl Parasept, Benzylp-Hydrocybenzoate, Benzyl 4-hydroxybenzoate, 94-18-8. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). Benzylparaben One. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Chloro-4-hydroxybenzoic acid (CAS 3964-58-7). Retrieved from [Link]

  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Retrieved from [Link]

  • Mone, M. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Retrieved from [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8, 212. Retrieved from [Link]

  • Ritika, Harikumar, S. L., & Aggarwal, G. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-923.
  • PubChem. (n.d.). 3-Chloro-4-hydroxybenzoic acid. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). Benzyl Benzoate. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzyl 4-hydroxybenzoate (CAS 94-18-8). Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Method Development and Validation of Preservatives Determination... using HPLC. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl alcohol. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, October 15). Benzyl 3-(benzyloxy)-4-methyl-2-nitrobenzoate Properties. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Analytical Methods. Retrieved from [Link]

  • NIST. (n.d.). Benzyl 4-hydroxybenzoate. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Benzyl 4-hydroxybenzoate - Registration Dossier. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-chloro-3-hydroxy- (CAS 34113-69-4). Retrieved from [Link]

Sources

Technical Support Center: Esterification of 3-Chloro-4-Hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the esterification of 3-chloro-4-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you minimize by-product formation and optimize your reaction yields by explaining the causality behind experimental choices and providing validated protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in the esterification of 3-chloro-4-hydroxybenzoate, and why do they form?

A1: The primary by-product of concern is the O-alkylated ether, formed by the reaction of the alcohol with the phenolic hydroxyl group at the C4 position. This occurs because, under acidic conditions, both the carboxylic acid and the phenolic hydroxyl group can be reactive. The formation of this ether by-product is a competing reaction to the desired esterification.[1] A secondary issue can be the formation of polymeric material or colored impurities, especially if reaction temperatures are too high or reaction times are prolonged. In some cases, with sterically hindered substrates, debutylation can also occur.[2]

Q2: I am seeing a significant amount of starting material left even after a long reaction time. What is the likely cause?

A2: The Fischer esterification is an equilibrium-controlled process.[3][4][5] If you are observing a large amount of unreacted 3-chloro-4-hydroxybenzoic acid, it is likely that the reaction has reached equilibrium without proceeding sufficiently toward the product side. The presence of water, a by-product of the reaction, can shift the equilibrium back towards the starting materials.[4][5][6][7][8][9] Inefficient catalysis or suboptimal temperature can also contribute to slow reaction rates.

Q3: My purified product is discolored. What could be the cause and how can I prevent it?

A3: Discoloration often indicates the formation of degradation products or impurities. This can be caused by using excessive heat, which can lead to decomposition of the starting material or product. The strong acid catalyst, if not properly neutralized and removed during workup, can also contribute to degradation upon heating during solvent removal or distillation. Ensure your reaction temperature is appropriate and that the workup procedure effectively removes all acidic components.

Q4: Can I use a base to catalyze the esterification instead of an acid to avoid O-alkylation?

A4: While base-catalyzed esterification (e.g., using an alkyl halide with the carboxylate salt) is a valid method, it presents its own challenges with a substrate like 3-chloro-4-hydroxybenzoate. Under basic conditions, the phenolic hydroxyl group is readily deprotonated to form a phenoxide, which is a potent nucleophile.[10] This would likely favor O-alkylation over esterification. Therefore, for this specific substrate, acid-catalyzed esterification is generally preferred, with appropriate measures to control the competing ether formation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Ester Yield Reaction has not reached completion or equilibrium favors reactants.- Increase the excess of the alcohol used to drive the equilibrium.[4][5] - Remove water as it forms using a Dean-Stark apparatus or by adding molecular sieves.[4][5][7] - Ensure the catalyst is active and used in the correct amount (typically 1-5 mol%).
Significant Ether By-product Formation The phenolic hydroxyl group is competing with the carboxylic acid for the alcohol.- Lower the reaction temperature. While this may slow the reaction, it can improve selectivity. - Use a milder, bulkier, or solid acid catalyst which may offer better selectivity.[2][11] - For maximum selectivity, consider a protection-deprotection strategy for the phenolic hydroxyl group (see Protocol 2).[10][12]
Incomplete Reaction Insufficient reaction time or temperature.- Monitor the reaction progress using TLC or HPLC. Extend the reaction time if necessary. - Ensure the reaction is heated to the appropriate reflux temperature for the alcohol being used.[13]
Product Degradation/ Discoloration Reaction temperature is too high; prolonged exposure to acid.- Reduce the reaction temperature. - Minimize the reaction time once completion is reached. - Ensure thorough neutralization of the acid catalyst during workup before any high-temperature purification steps.[7]
Difficult Purification Similar boiling points of ester and by-products.- If distillation is ineffective, consider purification by column chromatography on silica gel. - Recrystallization from a suitable solvent system can also be an effective purification method.[7]

Reaction Mechanisms and Control Strategies

The key to minimizing by-products lies in understanding the competing reaction pathways. The desired Fischer esterification is in equilibrium, while the formation of the O-alkylated by-product is generally under kinetic control.

Diagram: Fischer Esterification vs. O-Alkylation

G Start 3-Chloro-4-hydroxybenzoic Acid + R'OH ProtonatedAcid Protonated Carboxylic Acid Start->ProtonatedAcid H+ (Catalyst) ProtonatedPhenol Protonated Phenolic -OH Start->ProtonatedPhenol H+ (Catalyst) TetrahedralInt Tetrahedral Intermediate ProtonatedAcid->TetrahedralInt + R'OH Ester Desired Ester Product TetrahedralInt->Ester - H2O, -H+ Ether O-Alkylated By-product ProtonatedPhenol->Ether + R'OH - H2O, -H+

Caption: Competing pathways in the acid-catalyzed reaction.

By using a large excess of the alcohol and removing water, Le Chatelier's principle dictates that the esterification equilibrium will be pushed towards the desired product.

Experimental Protocols

Protocol 1: Direct Fischer Esterification of 3-Chloro-4-hydroxybenzoic Acid

This protocol aims for a one-step synthesis and is suitable when minor ether impurities can be tolerated or removed during purification.

Materials:

  • 3-Chloro-4-hydroxybenzoic acid

  • Alcohol (e.g., methanol, ethanol; >20 equivalents)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-4-hydroxybenzoic acid (1.0 eq) in the chosen alcohol (20-50 eq).[7]

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.05 eq) to the stirring solution.

  • Reflux: Heat the mixture to reflux and maintain for 4-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7]

  • Quenching and Neutralization: After cooling to room temperature, remove the excess alcohol under reduced pressure. Dissolve the residue in ethyl acetate.[7] Carefully wash the organic layer with a saturated solution of sodium bicarbonate until CO₂ evolution ceases. This step neutralizes the acid catalyst.[7]

  • Washing and Drying: Wash the organic layer sequentially with water and then brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude product by vacuum distillation, recrystallization, or column chromatography.

Diagram: Direct Esterification Workflow

G A 1. Dissolve Acid in Excess Alcohol B 2. Add Acid Catalyst A->B C 3. Reflux & Monitor B->C D 4. Quench & Neutralize C->D E 5. Wash & Dry D->E F 6. Purify Product E->F

Caption: Workflow for the direct esterification protocol.

Protocol 2: Esterification with Protection of the Phenolic Hydroxyl Group

This multi-step approach provides the cleanest product by preventing O-alkylation. It involves protecting the hydroxyl group, performing the esterification, and then deprotecting. A common protecting group for phenols is the benzyl group, which can be removed by hydrogenolysis.

Step 2a: Protection (O-Benzylation)

  • Dissolve 3-chloro-4-hydroxybenzoic acid (1.0 eq) in a suitable solvent like acetone or DMF.

  • Add a base such as potassium carbonate (K₂CO₃, 2.5 eq).

  • Add benzyl bromide (1.1 eq) and heat the mixture (e.g., to 60 °C) until the starting material is consumed (monitor by TLC).

  • Work up the reaction by filtering off the base and removing the solvent. The resulting benzyl 4-(benzyloxy)-3-chlorobenzoate can be carried forward.

Step 2b: Esterification

  • Follow Protocol 1 using the protected starting material from Step 2a. The reaction will be much cleaner as there is no free phenolic hydroxyl group.

Step 2c: Deprotection (Hydrogenolysis)

  • Dissolve the protected ester from Step 2b in a solvent like ethanol or ethyl acetate.

  • Add a palladium on carbon catalyst (Pd/C, ~5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir until the deprotection is complete (monitor by TLC).

  • Filter the reaction mixture through Celite to remove the Pd/C catalyst and concentrate the filtrate to yield the final, pure ester.

Analytical Characterization

To ensure the purity of your final product and to quantify any by-products, a combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired ester and identify any by-products.

  • Infrared (IR) Spectroscopy: To verify the presence of the ester carbonyl group and the absence of the carboxylic acid hydroxyl group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[14]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the product and quantify the percentage of any by-products.[15][16]

By carefully selecting your reaction strategy and controlling the key parameters, you can successfully synthesize 3-chloro-4-hydroxybenzoate esters with high yield and purity.

References

Sources

Technical Support Center: A Researcher's Guide to Preventing Hydrolysis of Benzyl 3-chloro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Benzyl 3-chloro-4-hydroxybenzoate. As a Senior Application Scientist, I've designed this guide to provide you with not just protocols, but a foundational understanding of the stability challenges associated with this molecule. Our goal is to empower you to proactively design experiments that ensure the integrity of your compound, from synthesis to storage and application. This guide moves beyond simple step-by-step instructions to explain the chemical principles behind each recommendation, ensuring robust and reproducible results in your research.

Section 1: Understanding the Instability: The "Why"

A foundational grasp of the molecule's inherent vulnerabilities is the first step toward preventing its degradation. This section addresses the core chemical principles governing the hydrolysis of Benzyl 3-chloro-4-hydroxybenzoate.

Q1: What makes Benzyl 3-chloro-4-hydroxybenzoate susceptible to degradation?

A: The primary point of vulnerability in Benzyl 3-chloro-4-hydroxybenzoate is the ester linkage . This functional group, formed between a carboxylic acid (3-chloro-4-hydroxybenzoic acid) and an alcohol (benzyl alcohol), is susceptible to cleavage by water in a reaction known as hydrolysis. Both the benzyl ester and the phenolic ester are prone to this reaction, which can be significantly accelerated by the presence of acid or base catalysts.[1][2][3]

Caption: The vulnerable ester linkage in Benzyl 3-chloro-4-hydroxybenzoate.

Q2: What are the chemical mechanisms that drive the hydrolysis of this ester?

A: Hydrolysis proceeds via two primary pathways, both of which involve a nucleophilic attack at the carbonyl carbon of the ester. The key difference is the catalyst involved.

  • Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. In the presence of an acid (H₃O⁺), the carbonyl oxygen is protonated. This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by a weak nucleophile like water.[1][4][5] To prevent this, one must limit the compound's exposure to acidic conditions and excess water.[6]

  • Base-Catalyzed Hydrolysis (Saponification): This process is effectively irreversible. A strong nucleophile, the hydroxide ion (OH⁻), directly attacks the carbonyl carbon. This reaction forms a carboxylic acid, which is immediately deprotonated by the base to form a carboxylate salt.[2][7] This final acid-base step is thermodynamically very favorable and drives the reaction to completion, meaning even catalytic amounts of a strong base can cause significant degradation over time.[1][8]

Caption: Mechanisms of ester hydrolysis.

Section 2: Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered by researchers.

  • Q: What are the ideal storage conditions for solid Benzyl 3-chloro-4-hydroxybenzoate?

    • A: For long-term stability, the solid compound should be stored in a tightly sealed, amber glass vial in a desiccator at low temperatures (2-8°C or, for extended periods, -20°C). The key is to protect it from moisture, light, and heat.[9][10]

  • Q: I need to make a stock solution. What is the best solvent and pH?

    • A: Use a dry, aprotic solvent like anhydrous DMSO or DMF for the stock solution. If an aqueous buffer is absolutely necessary for your experiment, prepare it fresh and use a buffer system that maintains a pH between 6 and 7.[6] Avoid storing in aqueous solutions for any extended period.

  • Q: How can I quickly check if my sample has started to degrade?

    • A: Thin-Layer Chromatography (TLC) is the fastest method. Spot your sample alongside a fresh standard (if available). The appearance of a new, more polar spot (lower Rf value) corresponding to the hydrolysis product (3-chloro-4-hydroxybenzoic acid) is a clear indicator of degradation. HPLC analysis will show a new peak with a shorter retention time.

  • Q: My reaction failed, and I suspect my starting material degraded. What is the most common cause during an experiment?

    • A: The most frequent causes are unintended exposure to moisture or incompatible pH conditions. This can happen if solvents are not anhydrous, if reagents contain acidic or basic impurities, or if the reaction is run at elevated temperatures for too long, which accelerates the hydrolysis rate.[11][12]

Section 3: Troubleshooting Guides

This section provides in-depth, scenario-based troubleshooting to resolve specific experimental challenges.

Scenario 1: Degradation During a Chemical Reaction
  • Problem: "I am using Benzyl 3-chloro-4-hydroxybenzoate as a starting material, but my reaction yields are low, and I see byproducts that suggest hydrolysis."

  • Troubleshooting Q&A:

    • Q: Are your reaction conditions acidic or basic?

      • Analysis: Many common reagents can introduce acid or base. For example, some grades of chloroform can contain trace HCl, and reagents like Grignards are strongly basic.

      • Solution: If possible, switch to non-acidic/non-basic alternatives. If the reaction chemistry requires acidic or basic conditions, it must be conducted under strictly anhydrous conditions to prevent water from participating in hydrolysis. Run the reaction at the lowest feasible temperature to slow the rate of degradation.[6]

    • Q: Have you ensured all solvents and reagents are completely dry?

      • Analysis: Even small amounts of water can lead to significant hydrolysis, especially at elevated temperatures or over long reaction times. "Anhydrous" grade solvents from commercial suppliers can still absorb atmospheric moisture once opened.

      • Solution: Use freshly distilled solvents dried over an appropriate drying agent (e.g., CaH₂ for halogenated solvents, sodium/benzophenone for ethers). If using reagents from a previously opened bottle, consider their hygroscopic nature and handle them under an inert atmosphere (e.g., in a glove box or under a stream of argon/nitrogen).

Scenario 2: Product Loss During Workup and Purification
  • Problem: "My initial reaction monitoring (TLC/LC-MS) shows excellent conversion to my desired product, but I lose a significant portion after aqueous workup and column chromatography."

  • Troubleshooting Q&A:

    • Q: Does your workup involve washing with aqueous solutions like sodium bicarbonate or dilute acid?

      • Analysis: This is a classic pitfall. While washing with saturated sodium bicarbonate solution is a standard method to remove acidic impurities, it creates a basic aqueous environment that is ideal for rapid saponification of your ester.[13][14] Similarly, an acid wash can accelerate hydrolysis.

      • Solution: Opt for a non-aqueous purification where possible. If an aqueous wash is unavoidable, perform it rapidly at low temperature (0-5°C), minimize contact time, and immediately proceed to the next step. See Protocol 2 for a recommended mild procedure.

    • Q: How can I design a safer purification workflow?

      • Analysis: The goal is to remove impurities without exposing the ester to its hydrolysis triggers: water and harsh pH.

      • Solution: The most robust method is to avoid an aqueous workup altogether. After the reaction, remove the solvent under reduced pressure and directly purify the crude residue using flash column chromatography with a non-aqueous mobile phase (e.g., a hexane/ethyl acetate gradient).[15]

Caption: Comparison of high-risk vs. recommended purification workflows.

Section 4: Key Data and Protocols

This section provides quantitative data and detailed, validated protocols for handling and analysis.

Table 1: Summary of Stability-Influencing Parameters
ParameterRecommendationRationale
pH (in solution) Maintain between 6.0 - 7.0Minimizes both acid and base-catalyzed hydrolysis rates.[3][6]
Temperature Store at ≤ 8°C. Run reactions at the lowest effective temperature.Hydrolysis rates increase significantly with temperature.[11][16]
Solvents Use anhydrous, aprotic solvents (e.g., THF, DCM, Toluene, DMF, DMSO).Prevents hydrolysis by eliminating water, a key reactant.
Atmosphere Store and handle under an inert atmosphere (N₂ or Ar).Excludes atmospheric moisture.
Workup Conditions Avoid aqueous acidic/basic washes. Prioritize non-aqueous methods.Prevents rapid, catalyzed hydrolysis during purification.[17]
Experimental Protocols

Protocol 1: Recommended Long-Term Storage of Solid Compound

  • Place the crystalline Benzyl 3-chloro-4-hydroxybenzoate into a clean, dry amber glass vial.

  • Place the uncapped vial inside a larger vacuum desiccator containing a fresh desiccant (e.g., Drierite®).

  • Apply a vacuum for 1-2 hours to remove any residual moisture.

  • Backfill the desiccator with an inert gas such as nitrogen or argon.

  • Quickly cap the vial tightly, sealing the cap joint with Parafilm® for extra protection.

  • Label the vial clearly and store it at the recommended temperature (2-8°C for months, -20°C for years).

Protocol 2: Mild Aqueous Workup for Ester Purification Disclaimer: This procedure still carries a risk of hydrolysis and should only be used if a non-aqueous method is not feasible. Time and temperature are critical.

  • Cool the completed reaction mixture to 0-5°C in an ice-water bath.

  • Transfer the mixture to a separatory funnel containing the extraction solvent (e.g., ethyl acetate) and pre-chilled deionized water.

  • Perform the initial extraction. If an acid-scavenging wash is required, use a pre-chilled, dilute (5%) solution of sodium bicarbonate.

  • Shake the funnel gently but quickly (no more than 30-60 seconds). Vent frequently.

  • Immediately separate the layers. Do not let the mixture sit.

  • Wash the organic layer with pre-chilled brine to help remove residual water.

  • Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter away the drying agent and immediately remove the solvent under reduced pressure, keeping the water bath temperature low.

Protocol 3: Monitoring Hydrolysis by Thin-Layer Chromatography (TLC)

  • Prepare a TLC developing chamber with an appropriate solvent system (e.g., 3:1 Hexane:Ethyl Acetate).

  • On a silica TLC plate, spot a dilute solution of your test sample. If possible, also spot a reference standard of pure Benzyl 3-chloro-4-hydroxybenzoate and a standard of the potential hydrolysis product, 3-chloro-4-hydroxybenzoic acid.

  • Develop the plate in the chamber.

  • Visualize the plate under a UV lamp (254 nm).

  • Interpretation: The ester product will be less polar and have a higher Rf value. The hydrolyzed carboxylic acid is much more polar and will have a significantly lower Rf value (it may remain on the baseline). The presence of a low-Rf spot in your test sample that is absent in the pure standard indicates hydrolysis.

References

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020, February 22). Chemistry Steps. [Link]

  • Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. (2016, December 26). The Organic Chemistry Tutor. [Link]

  • Hydrolysis of Esters and Amides. Dalal Institute. [Link]

  • The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. ResearchGate. [Link]

  • How do esters undergo hydrolysis? TutorChase. [Link]

  • Ester hydrolysis. Wikipedia. [Link]

  • tert-Buyldiphenylsilylethyl (“TBDPSE”): A Practical Protecting Group for Phenols. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Appendix 6: Protecting groups. Oxford Learning Link. [Link]

  • The effect of temperature on the individual stages of the hydrolysis of non-specific-p-nitrophenol esters by alpha-chymotrypsin. PMC - NIH. [Link]

  • Protecting Groups. University of Illinois Urbana-Champaign. [Link]

  • Protecting Groups. Organic Synthesis. [Link]

  • Ester Hydrolysis. Save My Exams. [Link]

  • The Effect of Temperature on the Rate of Alkaline Hydrolysis of Esters in Concentrated Aqueous Solutions of Et4NCl. ResearchGate. [Link]

  • Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. (2023, December 3). Open Access Research Journal of Chemistry and Pharmacy. [Link]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. [Link]

  • Non-aqueous (or nearly so) reversed-phase flash column chromatography – a nice alternative for purifying lipophilic compounds. (2023, January 30). Biotage. [Link]

  • Lab5 procedure esterification. University of Massachusetts. [Link]

  • Work up of ester? ResearchGate. [Link]

  • Time-Sensitive Chemicals. Baylor University Environmental Health & Safety. [Link]

  • Inhibition of Hydrolytic Degradation in Ester-Based Invert Emulsion Drilling Fluids. American Association of Drilling Engineers. [Link]

  • The acid-catalyzed hydrolysis of an ester results in the formation of what products? Pearson+. [Link]

  • Packaging - How to store highly sensitive drugs? Functional coatings. A3P. [Link]

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Validation & Comparative

Navigating the Spectral Landscape: A Comparative Guide to the 13C NMR of Benzyl 3-chloro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in structural biology and drug development, the precise characterization of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for elucidating the carbon framework of organic compounds. This guide provides an in-depth analysis of the expected 13C NMR chemical shifts for Benzyl 3-chloro-4-hydroxybenzoate, a compound of interest in medicinal chemistry and materials science. By comparing predicted values with empirical data from structurally analogous compounds, we offer a robust framework for spectral assignment and interpretation.

The Structural Significance of Benzyl 3-chloro-4-hydroxybenzoate

Benzyl 3-chloro-4-hydroxybenzoate integrates several key functional groups that influence its electronic environment and, consequently, its 13C NMR spectrum. The interplay between the electron-withdrawing chloro group and the electron-donating hydroxyl group on the benzoate ring, coupled with the ester linkage to a benzyl moiety, creates a unique spectral signature. Understanding these substituent effects is critical for accurate structural confirmation.

Predicting the 13C NMR Spectrum: A Data-Driven Approach

Table 1: Predicted 13C NMR Chemical Shifts for Benzyl 3-chloro-4-hydroxybenzoate

Carbon AtomPredicted Chemical Shift (ppm)Rationale for Prediction
Carbonyl (C=O)165-168Ester carbonyls typically resonate in this region. Data from various benzyl esters supports this range.[1]
C1 (C-COO)121-124The quaternary carbon attached to the ester group is influenced by both the carbonyl and the substituents on the ring.
C2 (C-Cl)130-133The carbon bearing the chlorine atom is expected to be deshielded.
C3 (C-OH)155-158The carbon attached to the hydroxyl group will be significantly deshielded due to the oxygen's electronegativity.
C4115-118This carbon is ortho to the hydroxyl group and is expected to be shielded.
C5130-133This carbon is meta to the hydroxyl group and ortho to the chloro group.
C6117-120This carbon is meta to the chloro group and ortho to the ester linkage.
Benzyl CH266-68The benzylic carbon's chemical shift is a characteristic feature of benzyl esters.[1]
Benzyl Cipso135-137The quaternary carbon of the benzyl ring attached to the methylene group.
Benzyl Cortho128-129
Benzyl Cmeta128-129
Benzyl Cpara128-129

Comparative Analysis with Model Compounds

To substantiate our predictions, we will now compare them with experimental data from structurally related molecules.

The Benzoate Core: Insights from 3-Chloro-4-hydroxybenzoic Acid and its Derivatives

The precursor, 3-chloro-4-hydroxybenzoic acid, provides a foundational understanding of the substitution pattern on the aromatic ring. While specific shift values are not detailed in the initial search, the availability of its 13C NMR spectrum is confirmed.[2] Data for the related 3-chloro-4-hydroxybenzaldehyde is also available and shows the influence of the chloro and hydroxyl groups on the ring carbons.[3]

The Ester Functionality: Learning from Benzyl Esters

A study on the synthesis of various benzyl esters provides invaluable comparative data. For instance, in benzyl 4-chlorobenzoate, the carbonyl carbon appears at 165.27 ppm and the benzylic carbon at 66.73 ppm.[1] Similarly, benzyl 3-bromobenzoate shows a carbonyl peak at 164.72 ppm and a benzylic carbon at 66.86 ppm.[1] These values strongly support our predictions for the corresponding carbons in Benzyl 3-chloro-4-hydroxybenzoate.

The Hydroxyl Group's Influence: Data from 4-Hydroxybenzoates

The 13C NMR spectra of 4-hydroxybenzoic acid and its esters reveal the significant deshielding effect of the hydroxyl group on the attached carbon (C4), with chemical shifts typically in the range of 160-162 ppm for the acid.[4][5] This effect is expected to be similar for the C3 carbon in our target molecule.

Experimental Protocol for 13C NMR Acquisition

For researchers aiming to acquire an experimental spectrum of Benzyl 3-chloro-4-hydroxybenzoate, the following protocol is recommended:

  • Sample Preparation: Dissolve 20-50 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can slightly influence chemical shifts.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution and sensitivity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: A sweep width of approximately 250 ppm (e.g., from -10 to 240 ppm) is sufficient to cover all expected carbon signals.

    • Acquisition Time: Typically around 1-2 seconds.

    • Relaxation Delay: A delay of 2-5 seconds between pulses is recommended to allow for full relaxation of quaternary carbons.

    • Number of Scans: Depending on the sample concentration, anywhere from a few hundred to several thousand scans may be necessary to achieve an adequate signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Visualizing the Molecular Framework and Substituent Effects

To better illustrate the relationships between the different parts of the molecule and their expected spectral regions, the following diagrams are provided.

Caption: Molecular structure of Benzyl 3-chloro-4-hydroxybenzoate.

Chemical_Shift_Regions cluster_aromatic Aromatic Region cluster_carbonyl Carbonyl Region cluster_aliphatic Aliphatic Region C_Aromatic Aromatic Carbons (115-160 ppm) C_Cl C-Cl (~130-133 ppm) C_Aromatic->C_Cl C_OH C-OH (~155-158 ppm) C_Aromatic->C_OH CH2 Benzylic CH2 (66-68 ppm) C_O Carbonyl Carbon (165-168 ppm)

Caption: Expected 13C NMR chemical shift regions.

Conclusion

The 13C NMR spectrum of Benzyl 3-chloro-4-hydroxybenzoate can be confidently predicted through a comparative analysis of structurally similar compounds. The electron-withdrawing and -donating substituents on the benzoate ring, in conjunction with the benzyl ester moiety, create a distinct pattern of chemical shifts. This guide provides researchers with a solid foundation for interpreting experimental data and confirming the structure of this and related molecules, thereby accelerating research and development efforts.

References

  • PubChem. 3-Chloro-4-hydroxybenzoic acid | C7H5ClO3 | CID 19860. [Link]

  • The Royal Society of Chemistry. Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. [Link]

  • PubChem. 4-Hydroxybenzoic Acid | C7H6O3 | CID 135. [Link]

Sources

Technical Comparison Guide: FTIR Profiling of Benzyl 3-chloro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the FTIR spectral characteristics of Benzyl 3-chloro-4-hydroxybenzoate .

This guide is structured to assist analytical chemists and drug development professionals in identifying this compound, particularly when distinguishing it from structural analogs like Benzyl 4-hydroxybenzoate (Benzylparaben) or its precursor 3-chloro-4-hydroxybenzoic acid .

Executive Summary

Benzyl 3-chloro-4-hydroxybenzoate is a halogenated derivative of Benzylparaben. In pharmaceutical and cosmetic development, it often appears as a specific intermediate or a chlorinated impurity of benzyl esters. Accurate identification requires distinguishing the chlorinated aromatic ring from the standard paraben scaffold and the benzyl ester moiety from the free acid precursor.

This guide synthesizes spectral data from verified structural analogs (Methyl 3-chloro-4-hydroxybenzoate and Benzyl 4-hydroxybenzoate) to provide a definitive spectral profile.

Molecular Structure & Vibrational Theory

To interpret the FTIR spectrum accurately, we must first map the vibrational zones of the molecule. The compound consists of three distinct vibrational domains:

  • The Phenolic Core: A 4-hydroxy-3-chloro substituted benzene ring.[1][2][3]

  • The Ester Linkage: A conjugated carboxylate group.

  • The Benzyl Tail: A monosubstituted aromatic ring.

Structural Vibrational Map

G Molecule Benzyl 3-chloro-4-hydroxybenzoate Phenol Phenolic Domain (Ring A) Molecule->Phenol Ester Ester Linkage (-COO-) Molecule->Ester Benzyl Benzyl Group (Ring B) Molecule->Benzyl OH_Stretch O-H Stretch (3200-3400 cm⁻¹) Phenol->OH_Stretch CCl_Stretch C-Cl Stretch (1050-1080 cm⁻¹) Phenol->CCl_Stretch CO_Stretch C=O Stretch (1680-1700 cm⁻¹) Ester->CO_Stretch Mono_Sub Mono-Sub Out-of-Plane (695 & 750 cm⁻¹) Benzyl->Mono_Sub

Figure 1: Vibrational segmentation of Benzyl 3-chloro-4-hydroxybenzoate. The chlorine atom on Ring A and the monosubstitution of Ring B are the primary differentiators.

Experimental Protocol: FTIR Acquisition

For reproducible identification, the following Attenuated Total Reflectance (ATR) protocol is recommended.

Method Parameters
ParameterSettingRationale
Technique ATR (Diamond or ZnSe Crystal)Eliminates KBr pellet moisture interference; critical for accurate O-H region analysis.
Resolution 4 cm⁻¹Sufficient to resolve the sharp aromatic overtones of the benzyl group.
Scans 32 - 64 scansOptimizes Signal-to-Noise ratio for detecting weak C-Cl bands in the fingerprint region.
Range 4000 – 600 cm⁻¹Covers high-frequency O-H/C-H stretches and low-frequency aromatic/C-Cl bends.
Baseline Air backgroundRun immediately prior to sample to minimize atmospheric CO₂/H₂O interference.

Spectral Analysis & Peak Interpretation

The following table details the diagnostic peaks. These values are derived from the superposition of the 3-chloro-4-hydroxybenzoate core (verified via Methyl analog data) and the Benzyl ester functionality.

Table 1: Diagnostic Peak Assignments
Functional GroupWavenumber (cm⁻¹)IntensityInterpretation & Causality
O-H Stretch 3200 – 3400 Broad, MediumPhenolic Hydroxyl. Broadened by intermolecular hydrogen bonding. The ortho-chlorine may cause a slight frequency shift compared to non-chlorinated analogs due to intramolecular H-bonding effects.
C-H Stretch 3030 – 3070 WeakAromatic C-H. Stretching vibrations from both the benzoate and benzyl rings.
C=O Stretch 1680 – 1705 Strong, SharpEster Carbonyl. Conjugated to the aromatic ring. The electron-withdrawing Chlorine on the ring may slightly increase the frequency (inductive effect) compared to Benzylparaben (~1680 cm⁻¹).
C=C Ring 1580 – 1610 MediumAromatic Ring Breathing. Characteristic doublet often seen in benzoate esters.
C-O-C Stretch 1260 – 1290 StrongAsymmetric Ester Stretch. The "C-O" bond connecting the ring to the oxygen.
C-Cl Stretch 1050 – 1080 Medium/WeakAryl Chloride. A critical diagnostic band for the "3-chloro" substitution. Often found in the fingerprint region and distinct from the C-O stretches.
Ring B (Benzyl) 730 – 755 StrongC-H Out-of-Plane Bending. Characteristic of a monosubstituted benzene ring (the benzyl group).
Ring B (Benzyl) 690 – 710 StrongRing Deformation. The second diagnostic peak for the benzyl group.

Comparative Performance Analysis

This section objectively compares the target molecule against its two most common alternatives/impurities.

Scenario A: Distinguishing from Benzyl 4-hydroxybenzoate (Benzylparaben)

Context: Verifying the presence of the halogenated impurity or derivative.

FeatureBenzyl 3-chloro-4-hydroxybenzoateBenzyl 4-hydroxybenzoate (Alternative)Diagnostic Action
Fingerprint Region C-Cl band present (~1050-1080 cm⁻¹)Absent Check 1000-1100 cm⁻¹ region for extra bands.
Aromatic Substitution 1,2,4-Trisubstituted 1,4-Disubstituted (Para) Para-substitution shows a strong, singular band at ~830 cm⁻¹. The Chloro-derivative will show a more complex pattern (two bands) in the 800-900 cm⁻¹ range.
Carbonyl Shift ~1690-1705 cm⁻¹ ~1680 cm⁻¹ The electron-withdrawing Cl atom reduces conjugation slightly, potentially shifting C=O to a higher wavenumber.
Scenario B: Distinguishing from 3-Chloro-4-hydroxybenzoic Acid

Context: Monitoring the esterification reaction progress.

FeatureBenzyl 3-chloro-4-hydroxybenzoate (Product)3-Chloro-4-hydroxybenzoic Acid (Precursor)Diagnostic Action
O-H Region Phenolic Only (~3300 cm⁻¹)Carboxylic Broad (2500-3300 cm⁻¹)Look for the disappearance of the massive, broad "carboxylic acid beard" spanning 2500-3000 cm⁻¹.
Benzyl Peaks Present (695 & 750 cm⁻¹)Absent The appearance of strong bands at 695/750 cm⁻¹ confirms the attachment of the benzyl group.
C=O Position Ester (~1690 cm⁻¹)Acid (~1670-1680 cm⁻¹)Ester carbonyls typically appear at slightly higher frequencies than conjugated acid carbonyls.

Identification Logic Flow

Use this decision tree to validate the identity of the compound based on spectral data.

DecisionTree Start Start: Acquire FTIR Spectrum CheckOH Check 2500-3000 cm⁻¹ Is there a broad Acid O-H? Start->CheckOH IsAcid Result: Free Acid (3-chloro-4-hydroxybenzoic acid) CheckOH->IsAcid Yes CheckBenzyl Check 690-750 cm⁻¹ Are there strong peaks at ~695 & 750? CheckOH->CheckBenzyl No (Phenolic OH only) NotBenzyl Result: Methyl/Ethyl Ester (Not Benzyl) CheckBenzyl->NotBenzyl No CheckCl Check 800-900 cm⁻¹ & 1050 cm⁻¹ Is the 830 cm⁻¹ para-band split/complex? CheckBenzyl->CheckCl Yes IsParaben Result: Benzylparaben (No Chlorine detected) CheckCl->IsParaben No (Single 830 band) Confirmed CONFIRMED IDENTITY: Benzyl 3-chloro-4-hydroxybenzoate CheckCl->Confirmed Yes (Complex pattern + C-Cl)

Figure 2: Step-by-step spectral logic for confirming Benzyl 3-chloro-4-hydroxybenzoate identity.

References

  • National Institute of Standards and Technology (NIST). Benzyl 4-hydroxybenzoate (Benzylparaben) Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[4] Retrieved from [Link]

  • National Center for Biotechnology Information (PubChem). Methyl 3-chloro-4-hydroxybenzoate (Compound Summary). PubChem Identifier: CID 77580. Retrieved from [Link]

  • National Center for Biotechnology Information (PubChem). 3-Chloro-4-hydroxybenzoic acid (Compound Summary). PubChem Identifier: CID 19860. Retrieved from [Link]

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A Senior Application Scientist’s Guide to Purity Validation of Benzyl 3-chloro-4-hydroxybenzoate: A Comparative Analysis of TLC, HPLC, and GC

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Intermediates, such as Benzyl 3-chloro-4-hydroxybenzoate, are the foundational building blocks of these APIs. Ensuring their purity at every synthetic stage is paramount to controlling the impurity profile of the final drug substance, a mandate strictly governed by global regulatory bodies.[1][2] This guide provides an in-depth, field-proven comparison of analytical techniques for validating the purity of Benzyl 3-chloro-4-hydroxybenzoate, with a primary focus on Thin-Layer Chromatography (TLC) as a rapid, efficient tool, benchmarked against the quantitative power of High-Performance Liquid Chromatography (HPLC) and the specific utility of Gas Chromatography (GC).

Chapter 1: Thin-Layer Chromatography (TLC) – The Workhorse for Rapid Purity Assessment

Thin-Layer Chromatography is a planar chromatographic technique that excels in its simplicity, speed, and cost-effectiveness, making it an indispensable tool for in-process monitoring and preliminary purity checks.[3][4] The separation is based on the principle of adsorption, where components of a mixture partition between a solid stationary phase (adsorbent) and a liquid mobile phase. For a moderately polar compound like Benzyl 3-chloro-4-hydroxybenzoate, silica gel is the stationary phase of choice due to its polar surface, which interacts with the polar hydroxyl and ester moieties of the analyte.

The causality behind selecting a mobile phase is to find a solvent system that provides differential migration of the target compound and its potential impurities. Key potential impurities include the starting materials (3-chloro-4-hydroxybenzoic acid and benzyl alcohol) and potential by-products. 3-chloro-4-hydroxybenzoic acid is significantly more polar due to its free carboxylic acid group, while benzyl alcohol is also polar. A solvent system of intermediate polarity is required to move the main product spot sufficiently from the baseline (Rf ≈ 0.4-0.6) while clearly separating it from more polar starting materials (lower Rf) and less polar by-products (higher Rf).

Experimental Protocol: TLC Analysis of Benzyl 3-chloro-4-hydroxybenzoate

1. Materials & Reagents:

  • Stationary Phase: Pre-coated Silica Gel 60 F254 TLC plates. The "F254" indicator fluoresces under 254 nm UV light, allowing for non-destructive visualization of UV-active compounds.[5][6][7]

  • Mobile Phase (Eluent): Toluene:Acetone (8:2 v/v). This system offers a good balance of polarity to achieve optimal separation. Toluene, being non-polar, drives the migration, while the polar acetone modulates the retention of the analytes on the polar silica plate.

  • Sample Preparation:

    • Test Sample (T): Dissolve ~5 mg of the Benzyl 3-chloro-4-hydroxybenzoate batch in 1 mL of ethyl acetate.

    • Reference Standard (S): Prepare a solution of pure Benzyl 3-chloro-4-hydroxybenzoate at the same concentration (~5 mg/mL) in ethyl acetate.

    • Co-spot (C): Mix equal volumes of the Test Sample and Reference Standard solutions.

  • Visualization Reagents:

    • UV Lamp (254 nm).

    • Iodine chamber (Iodine crystals in a sealed container).[5][6]

    • Ferric (III) Chloride (FeCl₃) spray: 1% FeCl₃ in 50% aqueous methanol. This is a highly specific stain for phenols.[7][8][9]

2. Step-by-Step Methodology:

  • Plate Preparation: Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate. Mark three lanes for the Test (T), Standard (S), and Co-spot (C) samples.

  • Spotting: Using a capillary tube, carefully spot a small amount of each solution onto its designated lane on the origin line. Keep the spots small and concentrated to ensure good separation.[10]

  • Development: Pour the Toluene:Acetone mobile phase into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, which ensures uniform development. Place the spotted TLC plate into the chamber and close the lid.

  • Elution: Allow the solvent front to ascend the plate via capillary action. Remove the plate when the solvent front is about 1 cm from the top edge. Immediately mark the solvent front with a pencil.

  • Drying: Allow the plate to air dry completely in a fume hood.

3. Visualization and Data Analysis:

  • UV Visualization: Place the dried plate under a UV lamp at 254 nm. Aromatic compounds like Benzyl 3-chloro-4-hydroxybenzoate will appear as dark spots against the green fluorescent background.[11] Circle the observed spots with a pencil.

  • Chemical Staining (Confirmatory):

    • Place the plate in an iodine chamber for 2-5 minutes. Most organic compounds will form colored complexes with iodine, appearing as yellow-brown spots.[7]

    • Alternatively, spray the plate with the FeCl₃ solution. Phenolic compounds will react to produce distinctively colored spots (often purple, green, or blue). This is a self-validating step confirming the presence of the phenolic hydroxyl group.

  • Rf Calculation: Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front. Calculate the Retention Factor (Rf) for each spot:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) The Rf value of the main spot in the test sample should match the Rf of the reference standard. Any additional spots indicate impurities. The co-spotted lane should show a single, merged spot, confirming the identity of the main component.

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_sample Dissolve Sample (in Ethyl Acetate) spotting Spot Samples (Test, Standard) prep_sample->spotting prep_mobile Prepare Mobile Phase (Toluene:Acetone 8:2) development Develop Plate (Saturated Chamber) prep_mobile->development prep_plate Mark TLC Plate (Origin Line) prep_plate->spotting spotting->development drying Dry Plate development->drying uv_viz Visualize (UV 254 nm) drying->uv_viz stain_viz Stain Plate (FeCl3 or Iodine) uv_viz->stain_viz calc_rf Calculate Rf Values stain_viz->calc_rf report Assess Purity (Compare Spots) calc_rf->report

TLC workflow for purity validation.

Chapter 2: High-Performance Liquid Chromatography (HPLC) – The Gold Standard for Quantification

For definitive purity determination and quantification of impurities, HPLC is the industry-standard technique.[12][13] Its high resolution, sensitivity, and reproducibility make it suitable for the validation required in regulatory submissions.[14] A Reverse-Phase (RP-HPLC) method is typically employed for a compound of this polarity. In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar. More polar compounds elute earlier, while less polar compounds are retained longer.

Representative Protocol: RP-HPLC Analysis

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient elution is often preferred to resolve impurities with a wide range of polarities.

    • Solvent A: Water with 0.1% Formic Acid.

    • Solvent B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 60% A / 40% B, ramp to 10% A / 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detector: UV-Vis Diode Array Detector (DAD) set at a wavelength where the analyte has maximum absorbance (e.g., ~260 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve samples in the initial mobile phase composition (60:40 Water:Acetonitrile) to a concentration of ~0.1 mg/mL.

2. Data Interpretation: The output is a chromatogram showing peaks over time. The retention time (tR) is characteristic of the compound under specific conditions. The peak area is proportional to the concentration. Purity is typically calculated using an area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks. According to ICH Q3A(R2) guidelines, impurities above the identification threshold (typically 0.10%) must be structurally identified.[1][15]

Chapter 3: Gas Chromatography (GC) – A Niche Application for Volatile Impurities

Gas Chromatography separates compounds based on their volatility and interaction with a stationary phase within a long capillary column. While Benzyl 3-chloro-4-hydroxybenzoate itself has a relatively high boiling point and may require high temperatures that risk thermal degradation, GC is an excellent method for quantifying highly volatile impurities.[16][17] This includes residual solvents from the synthesis (e.g., toluene, ethyl acetate) and volatile starting materials like benzyl alcohol. For these specific analyses, a headspace GC method is often the most appropriate choice.

Chapter 4: Comparative Performance Analysis

The choice of analytical method is dictated by the specific question being asked—be it a quick in-process check or a final, quantifiable purity assay for release. The table below provides a direct comparison of the techniques.

ParameterThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Primary Use Qualitative/Semi-quantitative purity, reaction monitoringQuantitative purity and impurity profilingQuantitative analysis of volatile impurities & residual solvents
Resolution Low to moderate[3]Very High[14]Very High
Sensitivity µg to ng rangeng to pg rangeng to pg range
Quantification Semi-quantitative at best (visual comparison)Highly accurate and preciseHighly accurate and precise
Speed/Throughput Very fast; multiple samples per plate[3]Moderate; one sample at a timeModerate to fast; one sample at a time
Cost & Complexity Low cost, simple equipment[3]High cost, complex instrumentation, requires expertiseHigh cost, complex instrumentation, requires expertise
Destructive? Can be non-destructive (UV) or destructive (staining)[11]Non-destructive (sample can be collected)Destructive

Chapter 5: Building a Self-Validating System

Trustworthiness in analytical data is paramount. A protocol becomes a self-validating system when it incorporates internal checks that confirm its performance.

  • In TLC: The system is validated on every plate by the concurrent analysis of a known reference standard and a co-spotted sample. The matching Rf values and the single spot in the co-spotted lane provide high confidence in the identification of the principal spot. The use of a specific stain like FeCl₃ further validates the presence of the expected phenolic functionality.

  • In HPLC/GC: Validation is more extensive and is governed by pharmacopeial guidelines like USP <1225>.[18][19] It involves demonstrating specificity, linearity, accuracy, precision, and robustness through a series of dedicated experiments.[20][21] System suitability tests (e.g., injections of a standard to check for consistent retention time and peak area) are performed before any sample analysis to ensure the system is operating correctly.

Conclusion

For the purity validation of Benzyl 3-chloro-4-hydroxybenzoate, a multi-tiered analytical approach is most effective.

  • Thin-Layer Chromatography (TLC) serves as the ideal first-line tool. Its speed and low cost make it perfect for rapid identity confirmation and for monitoring the progress of a synthesis or purification, quickly revealing the presence of major impurities.

  • High-Performance Liquid Chromatography (HPLC) is the definitive method for final quality control. It provides the high-resolution separation and accurate quantification necessary to generate the purity data required for batch release and regulatory filings, ensuring compliance with stringent guidelines like ICH Q3A(R2).[1][2][15]

  • Gas Chromatography (GC) is a specialized tool reserved for assessing specific volatile impurities, particularly residual solvents, which are a critical quality attribute in their own right.

By understanding the strengths and causality behind each technique, researchers and drug development professionals can deploy the right tool for the right task, ensuring the quality and integrity of their pharmaceutical intermediates from the bench to the final product.

References

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Retrieved from [Link]

  • Moravek. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Retrieved from [Link]

  • AMSbio. (2025, October 7). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • ResearchGate. (2016, February 22). How to analysis the phenolic compounds by TLC, the method and solvants?. Retrieved from [Link]

  • Labster. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • PharmDecks. (n.d.). Chromatography (HPLC, TLC). Retrieved from [Link]

  • PubMed. (n.d.). Comparison of HPLC, TLC and minicolumn for measuring the radiochemical purity of 99Tcm-Q12. Retrieved from [Link]

  • SlideShare. (n.d.). Analytical methods validation as per ich & usp. Retrieved from [Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • PharmDecks. (n.d.). Chromatography (HPLC, TLC). Retrieved from [Link]

  • Agilent. (n.d.). USP Validation and Verification Expert Panel. Retrieved from [Link]

  • YouTube. (2020, November 30). Validation, Verification, & Transfer of Analytical Methods – USP General Chapters 1224, 1225 & 1226. Retrieved from [Link]

  • ICH. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Novasol Biotech. (2024, October 1). How to detect the percentage of pharmaceutical intermediates?. Retrieved from [Link]

  • Journal of Pharmacognosy and Phytochemistry. (n.d.). Characterization of phenolic compounds of turmeric using TLC. Retrieved from [Link]

  • Cantarelli, C. (n.d.). Thin-Layer Chromatography on Silica Gel G of some Phenol Carboxylic Acids. American Journal of Enology and Viticulture. Retrieved from [Link]

  • Preprints.org. (2024, September 1). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences. Retrieved from [Link]

  • ICH. (n.d.). Specifications: test procedures and acceptance criteria. Retrieved from [Link]

  • Preprints.org. (2024, September 1). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences. Retrieved from [Link]

  • MDPI. (n.d.). Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. Retrieved from [Link]

  • Quora. (2022, September 17). What is the difference between using an HPLC machine and a simple TLC plate (thin layer chromatography) for separation?. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

  • Chula Digital Collections. (n.d.). Improving chromatographic analysis of phenolic compounds. Retrieved from [Link]

  • Scribd. (n.d.). TLC vs HPLC: Key Differences Explained. Retrieved from [Link]

  • EPA. (n.d.). EPA-RCA: 8041A: Phenols by Gas Chromatography. Retrieved from [Link]

  • MDPI. (n.d.). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Retrieved from [Link]

  • Drug Development and Delivery. (n.d.). Impurities Detection in Pharmaceuticals. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Retrieved from [Link]

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Comparative Retention Time Analysis: Benzyl 3-chloro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the chromatographic behavior of Benzyl 3-chloro-4-hydroxybenzoate , a halogenated analog of the common preservative Benzyl Paraben. Designed for analytical chemists and formulation scientists, this document compares its retention characteristics against standard non-chlorinated alternatives.

Key Insight: The introduction of a chlorine atom at the meta position (C3) significantly increases the lipophilicity (LogP) of the molecule compared to Benzyl Paraben. In Reverse-Phase HPLC (RP-HPLC) on a C18 column, this results in a longer retention time (RT) , necessitating modified gradient elution profiles for effective resolution in complex matrices.

Part 1: Chemical Profile & Theoretical Basis

Understanding the structural drivers of retention is critical for method development. The "Chloro-Shift" phenomenon described below is the primary factor distinguishing this molecule from standard parabens.

Structural Comparison
FeatureBenzyl Paraben (Standard)Benzyl 3-chloro-4-hydroxybenzoate (Target)Impact on Chromatography
Structure Benzyl ester of 4-hydroxybenzoic acidBenzyl ester of 3-chloro-4-hydroxybenzoic acidChlorine Sterics & Electronics
Formula C₁₄H₁₂O₃C₁₄H₁₁ClO₃Increased Molecular Weight
LogP (Predicted) ~3.4 - 3.7~4.0 - 4.4 Stronger Hydrophobic Interaction (C18)
pKa (Phenolic) ~8.5~7.9Increased acidity due to electron-withdrawing Cl
The "Chloro-Shift" Effect

In RP-HPLC, retention is governed by the partition coefficient between the mobile phase and the stationary phase. The chlorine substituent exerts two effects:

  • Hydrophobicity: Chlorine is highly lipophilic. Its addition to the benzoate core increases the partition coefficient (

    
    ), leading to stronger adsorption to the alkyl chains of the C18 column.
    
  • Acidity: The electron-withdrawing nature of chlorine lowers the pKa of the phenolic hydroxyl group. However, at standard acidic mobile phase pH (pH 2-3), the molecule remains protonated (neutral), maximizing retention.

Part 2: Comparative Retention Analysis

Elution Order Visualization

The following diagram illustrates the theoretical elution order on a C18 column under acidic gradient conditions.

ElutionOrder Figure 1: Predicted Elution Order on C18 RP-HPLC (Acidic Mobile Phase) Start Injection (t=0) Acid 3-Chloro-4-hydroxybenzoic Acid (Hydrolysis Product) Start->Acid Polar/Early Eluting Methyl Methyl 3-chloro-4-hydroxybenzoate (Short Chain Ester) Acid->Methyl Benzyl Benzyl Paraben (Non-chlorinated Analog) Methyl->Benzyl Increasing Hydrophobicity Target Benzyl 3-chloro-4-hydroxybenzoate (Target Molecule) Benzyl->Target Chloro-Shift (+RT)

Comparative Data Table

Note: Retention times (RT) are relative to Benzyl Paraben (RRT = 1.00) due to variations in column dimensions and flow rates.

AnalyteRelative RT (RRT)Elution Factor
Methyl Paraben 0.25 - 0.35Low hydrophobicity (short alkyl chain).
Benzyl Paraben 1.00 (Ref) Reference standard. High retention due to benzyl ring.
Benzyl 3-Cl-4-OH-benzoate 1.15 - 1.30 Late Eluter. The chlorine atom adds significant interaction with the stationary phase.

Part 3: Experimental Protocol (Self-Validating System)

This protocol is designed to ensure reproducible separation of the target molecule from its non-chlorinated analogs and hydrolysis products.

Chromatographic Conditions
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 150 x 4.6 mm, 3.5 µm or 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains neutral phenolic state).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 30°C (Controlled to minimize viscosity fluctuations).

  • Detection: UV @ 254 nm (Aromatic primary) and 210 nm (Secondary).

Gradient Profile
Time (min)% Mobile Phase B (ACN)Phase Description
0.040%Initial equilibration.
10.090%Linear ramp to elute lipophilic esters.
12.090%Hold to clear highly retained impurities.
12.140%Re-equilibration.
15.040%Ready for next injection.
Method Validation Steps
  • System Suitability: Inject a mixture of Benzyl Paraben and Benzyl 3-chloro-4-hydroxybenzoate.

    • Requirement: Resolution (

      
      ) > 2.0 between the two peaks.
      
  • Linearity: Prepare calibration standards from 10 µg/mL to 100 µg/mL in Methanol.

    • Requirement:

      
       > 0.999.
      
  • Check for Hydrolysis: Inject the sample and monitor for a peak at the solvent front (Acid form). If present, the sample solvent may contain moisture or excess base.

Part 4: Troubleshooting & Optimization Logic

Use this decision tree to resolve common separation issues.

MethodDev Figure 2: Troubleshooting Logic for Chlorinated Benzoate Analysis Problem Issue: Poor Resolution or Tailing CheckRT Is Retention Time too short? Problem->CheckRT CheckPeak Is Peak Tailing? Problem->CheckPeak Action1 Decrease initial %B (e.g., start at 30% ACN) to increase interaction time. CheckRT->Action1 Yes Action2 Check pH. Ensure pH < 3.0 to suppress phenol ionization. CheckPeak->Action2 Yes (Fronting/Tailing) Action3 Use end-capped column to reduce silanol interactions. CheckPeak->Action3 Yes (Broad tail)

References

  • Sielc Technologies. Separation of 3-Chloro-4-hydroxybenzoate on Newcrom R1 HPLC column. (Demonstrates retention behavior of the core acid structure). [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 77580, Methyl 3-chloro-4-hydroxybenzoate. (Provides comparative physical properties for the methyl ester analog). [Link]

  • Nowak, K. et al. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC. (Analysis of functional group effects on retention). [Link]

  • Agilent Technologies. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD. (Methodology for LogP-retention correlation). [Link]

Sources

Structural & Functional Intelligence: Benzyl vs. Methyl Esters in High-Fidelity Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Comparison of Benzyl Esters vs. Methyl Esters Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Technical Synthesis

In the architecture of organic synthesis and medicinal chemistry, the choice between a Methyl (Me) and a Benzyl (Bn) ester is rarely a matter of simple convenience; it is a strategic decision that dictates the orthogonality of a protective scheme and the physicochemical profile of a prodrug.

While both serve as fundamental carboxyl protecting groups, their cleavage mechanisms and steric profiles are distinct. Methyl esters are the "baseline" aliphatic protectors—compact, atom-economical, and cleaved primarily via hydrolysis. Benzyl esters , conversely, offer a unique "escape hatch": they are susceptible to hydrogenolysis , a neutral, non-hydrolytic cleavage pathway that renders them orthogonal to almost all other protecting groups (including methyl esters).

This guide dissects the structural implications, stability profiles, and experimental protocols for these two critical functionalities.

Structural & Physicochemical Profiling

The structural divergence between the methyl and benzyl group influences not just reactivity, but the molecular properties of the target compound—a critical factor in prodrug design.

FeatureMethyl Ester (-COOCH₃)Benzyl Ester (-COOCH₂Ph)Impact on Application
Steric Bulk Low (

-value ~1.70)
Moderate to HighMethyl is preferred for crowded centers; Benzyl may retard attack at adjacent electrophiles.
Electronic Effect Weakly electron-donating (Inductive)Electron-withdrawing (Inductive via Ph)Benzyl esters are often slightly more susceptible to alkaline hydrolysis than ethyl/t-butyl due to the better leaving group ability of benzyl alcohol vs. aliphatic alcohols, though sterics often counteract this.
Lipophilicity Low impactSignificant increase (+LogP)Benzyl groups drastically increase membrane permeability, useful for prodrugs.
UV Detectability None (transparent)Strong ChromophoreBenzyl esters facilitate HPLC monitoring without derivatization.
Cleavage Mode Hydrolysis (

or

)
Hydrogenolysis or HydrolysisThe Core Differentiator: Benzyl allows deprotection under neutral conditions.
The Orthogonality Logic: A Decision Matrix

The primary reason to select a Benzyl ester over a Methyl ester is orthogonality . In complex total synthesis or peptide chemistry, the ability to remove one group while leaving the other intact is paramount.[1][2]

  • Methyl Esters are stable to catalytic hydrogenation (

    
    ).
    
  • Benzyl Esters are cleaved rapidly by catalytic hydrogenation.[3]

  • Both are cleaved by strong base (LiOH/NaOH), though Methyl is generally cleaved faster due to lower steric hindrance.

Visualization: Orthogonal Deprotection Workflow

The following diagram illustrates the chemoselective pathways available when a molecule contains both ester types.

Orthogonality Fig 1: Orthogonal cleavage logic. Benzyl esters allow selective deprotection via Hydrogenolysis. Start Substrate with Benzyl & Methyl Esters PathA Path A: Hydrogenolysis (H2, Pd/C) Start->PathA Chemoselective PathB Path B: Saponification (LiOH, THF/H2O) Start->PathB Non-Selective ResultA Product A: Free Acid (from Bn) Methyl Ester Intact PathA->ResultA ResultB Product B: Global Deprotection (Both Cleaved) PathB->ResultB Kinetic Control Difficult

[3][4][5][6]

Chemical Stability & Reactivity Data
Hydrolytic Stability (Saponification)

In biological systems (e.g., rat liver microsomes) and chemical synthesis, the rate of hydrolysis is governed by the steric access to the carbonyl carbon.

  • Methyl Esters: Generally hydrolyze faster than benzyl esters in basic conditions due to minimal steric hindrance [1].

  • Benzyl Esters: Hydrolyze slower than methyl but faster than tert-butyl esters. The phenyl ring adds bulk, but the inductive effect makes the carbonyl slightly more electrophilic than in ethyl esters.

Hydrogenolytic Stability

This is the binary difference.

  • Methyl Esters: Completely stable to standard hydrogenolysis conditions (1 atm

    
    , 10% Pd/C, MeOH).
    
  • Benzyl Esters: Cleaved quantitatively. The mechanism involves coordination of the aromatic ring to the palladium surface, followed by hydride insertion into the benzylic C-O bond.

Experimental Comparison Table:

ConditionMethyl Ester StabilityBenzyl Ester StabilityResult
H₂ / Pd-C (1 atm) Stable Labile (t₁/₂ < 1h)Selective cleavage of Bn.
LiOH / THF / H₂O Labile (Fast)Labile (Moderate)Global deprotection (usually).
TFA / DCM Stable Stable (mostly)Both survive Boc-deprotection conditions.
HBr / AcOH Stable Labile Acidolytic cleavage of Bn possible.
Experimental Protocols (The Gold Standard)

These protocols are designed to be self-validating. The "Checkpoints" ensure the reaction is proceeding as expected before committing the entire batch.

Protocol A: Chemoselective Hydrogenolysis of Benzyl Esters

Target: Cleavage of Benzyl ester in the presence of Methyl ester, Cbz, or Fmoc groups.

Reagents:

  • Substrate (1.0 equiv)

  • 10% Palladium on Carbon (Pd/C) (10 wt% loading relative to substrate)[3][4]

  • Solvent: Methanol (MeOH) or Ethyl Acetate (EtOAc) (0.1 M concentration)[4]

  • Hydrogen Gas (

    
    ) (Balloon pressure)[3]
    

Workflow:

  • Preparation: Dissolve the substrate in MeOH. If the substrate is insoluble, use EtOAc or a THF/MeOH mixture.

    • Checkpoint: Solution must be clear. Turbidity suggests precipitation which will coat the catalyst and stall the reaction.

  • Catalyst Addition: Under an inert atmosphere (Argon/Nitrogen), carefully add the Pd/C catalyst.

    • Safety: Pd/C is pyrophoric. Do not add to dry solvent; wet the catalyst with a small amount of toluene or water if handling large scales.

  • Hydrogenation: Evacuate the flask and backfill with

    
     (balloon) three times. Stir vigorously.
    
    • Mechanism:[2][5][6] Vigorous stirring is crucial to maximize the gas-liquid-solid interface.

  • Monitoring: Monitor by TLC or LC-MS every 30 minutes. The UV-active benzyl spot should disappear, and a more polar spot (acid) should appear.

  • Workup: Filter the mixture through a Celite pad to remove Pd/C. Rinse the pad with MeOH. Concentrate the filtrate.

    • Result: Quantitative conversion to the carboxylic acid. The methyl ester remains untouched.

Protocol B: Controlled Saponification of Methyl Esters

Target: Hydrolysis of Methyl ester (Standard).

Reagents:

  • Substrate (1.0 equiv)

  • Lithium Hydroxide (LiOH[7][8]·H₂O) (1.2 – 2.0 equiv)

  • Solvent: THF/Water (3:1 ratio)[8]

Workflow:

  • Dissolution: Dissolve substrate in THF and cool to 0°C.

  • Activation: Add the LiOH dissolved in the minimum amount of water dropwise.

    • Why LiOH? It is less nucleophilic and milder than NaOH, reducing the risk of racemization at alpha-centers [2].

  • Reaction: Allow to warm to room temperature.

  • Checkpoint: If the reaction is sluggish (common with bulky substrates), add MeOH to solubilize the system, transforming it into a homogeneous phase.

  • Quench: Acidify with 1M HCl to pH 2-3 and extract with EtOAc.

Application in Drug Design: The Prodrug Strategy

In drug development, the choice between methyl and benzyl is often driven by pharmacokinetics rather than synthetic ease.

  • Bioavailability: Benzyl esters significantly increase lipophilicity (

    
    ), enhancing passive diffusion across the blood-brain barrier or intestinal epithelium.
    
  • Metabolic Lability:

    • Methyl esters are rapidly hydrolyzed by ubiquitous carboxylesterases in the plasma and liver.

    • Benzyl esters are also hydrolyzed but can sometimes offer slightly extended half-lives depending on the specific steric environment of the drug.

  • Toxicity: Methyl esters release methanol (toxic in high doses, though usually negligible in mg-scale drugs). Benzyl esters release benzyl alcohol , which is oxidized to benzoic acid and excreted as hippuric acid (generally safe).

Case Study Visualization: Prodrug Activation

Prodrug Fig 2: Benzyl ester prodrug strategy for enhanced cellular uptake. Drug Active Drug-COOH (Polar, Low Permeability) Prodrug Prodrug-COOBn (Lipophilic, High Permeability) Drug->Prodrug Chemical Synthesis Cell Target Cell Membrane Prodrug->Cell Passive Diffusion Enzyme Intracellular Esterases Cell->Enzyme Transport Enzyme->Drug Hydrolysis Byproduct Benzyl Alcohol (Metabolized) Enzyme->Byproduct Release

[11]

References
  • Comparative chemical and biological hydrolytic stability of homologous esters. National Institutes of Health (NIH). Available at: [Link]

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr. Amelica. Available at: [Link]

  • Protecting Groups in Organic Synthesis. Chemistry LibreTexts. Available at: [Link]

  • Benzyl Esters - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: Benzyl 3-chloro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the proper disposal procedures for Benzyl 3-chloro-4-hydroxybenzoate , a halogenated organic ester often utilized as a research intermediate.

This guide is structured for researchers and laboratory managers, prioritizing safety, regulatory compliance, and environmental stewardship.[1][2]

Executive Summary: Immediate Action Plan

Benzyl 3-chloro-4-hydroxybenzoate must be classified and disposed of as Halogenated Organic Waste .[1][2][3][4][5][6] Due to the presence of the chlorine substituent on the aromatic ring, this compound requires high-temperature incineration to prevent the formation of toxic byproducts (e.g., dioxins) during destruction.[2][5][6]

  • Primary Waste Stream: Halogenated Organic Solids (or Liquids if dissolved).[1][2][5][6]

  • Critical Segregation: Do NOT mix with strong oxidizers or non-halogenated solvents (unless the entire mixture is labeled halogenated).[1][2][5][6]

  • RCRA Status: Not P- or U-listed, but must be managed as characteristic hazardous waste if it exhibits toxicity or is mixed with listed solvents.[2][3][4][5][6]

Chemical Profile & Hazard Identification

As a specific Safety Data Sheet (SDS) for this exact ester may not be commercially ubiquitous, the following profile is derived from its functional groups (chlorinated phenol, benzyl ester) and analogous compounds (e.g., 3-Chloro-4-hydroxybenzoic acid, CAS 3964-58-7).[2][3][4][5][6]

PropertyDescriptionImplications for Disposal
Chemical Structure Benzyl ester of 3-chloro-4-hydroxybenzoic acidContains Chlorine (Cl) .[1][2][3][4][5][6] Must enter halogenated waste streams.[1][2][5][6]
Physical State Solid (Crystalline Powder)Dust generation is a risk; use localized ventilation during transfer.[1][2][6]
Solubility Low in water; Soluble in organic solvents (DMSO, Methanol)Do not attempt to dilute and flush down the drain.[1][2]
Hazards (Predicted) Skin/Eye Irritant (H315, H319), Aquatic ToxicityPPE is mandatory.[1][2] Spill residues are hazardous waste.[1][2][5][6]
Combustibility Combustible organic solidKeep away from open flames and strong oxidizers (e.g., Nitric Acid).[1][2]

Scientific Insight: The chlorine atom on the benzene ring significantly alters the disposal pathway.[1][2][6] Unlike non-halogenated parabens (e.g., Benzyl 4-hydroxybenzoate), which can often be used in fuel blending, chlorinated aromatics require specific scrubbers during incineration to neutralize acidic gases (HCl) and prevent environmental release.[1][2][5][6]

Pre-Disposal Handling & Segregation

Effective disposal begins at the bench.[1][2][6] Improper segregation is the leading cause of increased disposal costs and safety incidents.[1][2][6]

Segregation Protocol
  • Isolate from Oxidizers: Never dispose of this compound in containers holding strong oxidizers (Peroxides, Nitric Acid, Permanganates).[1][2] The phenolic hydroxyl group can react exothermically.[1][2][5][6]

  • Halogenated vs. Non-Halogenated:

    • Solids: Collect in a dedicated "Hazardous Waste - Solid" container.

    • Liquids (Mother Liquors/Rinses): If dissolved in solvents like DCM or Chloroform, use the Halogenated Solvent carboy.[1][2] If dissolved in Methanol or Acetone, the mixture must still be labeled and treated as Halogenated Waste because of this solute.[1][2]

Labeling Requirements

Every container must be labeled before waste is added.[1][2][5][6]

  • Chemical Name: Write out the full name: "Benzyl 3-chloro-4-hydroxybenzoate". Do not use abbreviations or chemical structures alone.

  • Hazard Checkbox: Mark "Toxic" and "Irritant".[1][2][5][6]

Step-by-Step Disposal Workflows

Scenario A: Disposal of Pure Solid Waste

Applicable for: Expired reagents, weighing boat residues, failed reaction solids.[2][3]

  • PPE Donning: Wear nitrile gloves, safety goggles, and a lab coat.[1][2][6] If handling large quantities (>50g), use a dust mask or work inside a fume hood.[1][6]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a glass jar with a chemically resistant lid.[1][2][3][4][5][6]

  • Transfer: Carefully transfer the solid into the container. Wipe the thread of the jar with a dry tissue to ensure a tight seal.[1][2][6]

  • Decontamination: Place the contaminated wipe/tissue into the same solid waste container.[1][2][5][6]

  • Sealing: Screw the lid on tightly.

  • Manifesting: Log the weight and constituent on your lab's hazardous waste accumulation log.[1][2][6]

Scenario B: Disposal of Liquid Waste (Solutions)

Applicable for: Reaction mixtures, HPLC waste, mother liquors.[2]

  • Solvent Identification: Determine the primary solvent.[1][2][6]

  • Carboy Selection:

    • If solvent is Halogenated (e.g., DCM): Use the "Halogenated Organic" carboy.[1][2]

    • If solvent is Non-Halogenated (e.g., Ethanol): You must reclassify this specific volume as "Halogenated Waste" due to the solute.[1][2] Do not pour into the general "Non-Halogenated" carboy, as this contaminates the fuel-blending stream.[1][2][3][4][5][6]

  • Funnel Use: Use a funnel with a lid or check-valve to minimize vapor escape.[1][2][4][5][6]

  • Transfer: Pour slowly to avoid splashing.

  • Rinsing: Triple rinse the empty flask with a small amount of compatible solvent and add the rinsate to the waste carboy.

Visualized Decision Workflows

Diagram 1: Waste Segregation Logic

This decision tree guides you to the correct waste stream based on the physical state and solvent matrix.[1][2][6]

WasteSegregation Start Start: Benzyl 3-chloro-4-hydroxybenzoate Waste StateCheck What is the physical state? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid SolidBin DISPOSE IN: Hazardous Solid Waste Bin (Label: Toxic, Irritant) Solid->SolidBin SolventCheck Identify Primary Solvent Liquid->SolventCheck HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (e.g., MeOH, Acetone) SolventCheck->NonHaloSolvent HaloCarboy DISPOSE IN: Halogenated Organic Waste Carboy HaloSolvent->HaloCarboy Reclassify CRITICAL STEP: Reclassify mixture as Halogenated Waste NonHaloSolvent->Reclassify Reclassify->HaloCarboy

Caption: Decision tree for segregating Benzyl 3-chloro-4-hydroxybenzoate waste. Note the critical reclassification step for non-halogenated solutions.

Emergency Spill Procedures

In the event of a spill outside of containment:

  • Alert: Notify nearby personnel immediately.

  • Assess: If the spill is >100g or outside a fume hood, evacuate and contact EHS.

  • PPE: Wear double nitrile gloves, lab coat, goggles, and shoe covers.[1][2][6]

  • Containment (Solid):

    • Do not dry sweep (creates dust).[1][2][6]

    • Cover with wet paper towels (dampened with water) to suppress dust.[1][2][6]

    • Scoop up the wet towels and solid into a plastic bag.[1][2][6]

  • Containment (Liquid):

    • Use an absorbent pad or vermiculite.[1][2][6]

    • Do not use paper towels if the solvent is an oxidizer (unlikely for this compound, but good practice).[1][2]

  • Disposal: Place all cleanup materials into a heavy-duty plastic bag, seal, label as "Hazardous Waste - Debris (Contaminated with Benzyl 3-chloro-4-hydroxybenzoate)", and place in the solid waste bin.

Regulatory & Compliance Notes

  • RCRA (USA): While Benzyl 3-chloro-4-hydroxybenzoate is not explicitly listed on the P or U lists, it is a "Characteristic Waste" if it fails TCLP for toxicity (unlikely but possible) or ignitability (if in flammable solvent).[1][2][3][4][5][6] Always manage as Hazardous Waste to ensure compliance with the "Cradle-to-Grave" liability standard [1].[1][2][3][4][5][6]

  • EPA Waste Codes:

    • If mixed with spent halogenated solvents (e.g., Methylene Chloride), the mixture carries the F002 code.[1][2]

    • If pure substance, use the generic hazardous waste label provided by your institution's EHS department.[1][2][6]

  • Drain Disposal: Strictly PROHIBITED .[1][2][5][6] The aquatic toxicity of chlorinated phenols and their esters poses a significant risk to wastewater treatment biology [2].[1][2][6]

References

  • U.S. Environmental Protection Agency (EPA). (2024).[1][2][6] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2024).[1][2][5][6] 3-Chloro-4-hydroxybenzoic acid (Parent Compound Data). Retrieved from [Link][1][2][6]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.